molecular formula C21H34O4 B1236256 Isocarbacyclin CAS No. 88911-35-7

Isocarbacyclin

Cat. No.: B1236256
CAS No.: 88911-35-7
M. Wt: 350.5 g/mol
InChI Key: JANVYOZZTKSZGN-WCAFQOMDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isocarbacyclin is a stable synthetic analogue of prostacyclin (PGI2), designed to overcome the inherent chemical instability of the native compound . As a potent agonist for prostacyclin receptors, it mimics key physiological actions, including vasodilation and inhibition of platelet aggregation . Its primary research value lies in its high potency as a neuroprotective agent in models of ischemic stroke, where it has been shown to protect brain tissue from ischemic damage . Researchers utilize Isocarbacyclin to study cytoprotective mechanisms in neuronal cells and explore potential therapeutic interventions for stroke, a condition with currently limited treatment options . The compound features a modified bicyclo[3.3.0]octene ring system that replaces the labile vinyl ether moiety in prostacyclin, thereby conferring greater stability for experimental handling and storage . Isocarbacyclin is for research use only and is not approved for human or veterinary diagnosis, therapeutic use, or any form of personal application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88911-35-7

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

IUPAC Name

5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxyoct-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid

InChI

InChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h10-12,16-20,22-23H,2-9,13-14H2,1H3,(H,24,25)/b11-10+/t16-,17-,18+,19-,20+/m0/s1

InChI Key

JANVYOZZTKSZGN-WCAFQOMDSA-N

SMILES

CCCCCC(C=CC1C(CC2C1CC(=C2)CCCCC(=O)O)O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=C2)CCCCC(=O)O)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=C2)CCCCC(=O)O)O)O

Synonyms

9-O-methano-6 beta-PGI1
9-O-methano-PGI1
9-O-methanoprostaglandin I
9-O-methanoprostaglandin I, 3aR-(3aalpha,5beta,6alpha(1E,3S*),6aalpha)-isomer
9-O-methanoprostaglandin I, 3aS-(3aalpha,5beta,6alpha(1Z,3R*),6aalpha)-isomer
isocarbacyclin
TEI 7165
TEI-7165

Origin of Product

United States

Foundational & Exploratory

Isocarbacyclin: Technical Monograph on Structure, Pharmacology, and Therapeutic Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isocarbacyclin (TEI-7165) represents a pivotal advancement in the structural optimization of prostacyclin (PGI2). While PGI2 is a potent endogenous vasodilator and inhibitor of platelet aggregation, its clinical utility is severely hampered by the chemical instability of its enol ether moiety, which hydrolyzes to the inactive 6-keto-PGF1α with a half-life of approximately 42 seconds at physiological pH. Isocarbacyclin resolves this by substituting the 6,9-epoxy oxygen with a methylene group and strategically positioning the double bond at the Δ6(9α) position. This guide analyzes the chemical stability, pharmacodynamics, and experimental methodologies for evaluating Isocarbacyclin, specifically distinguishing its free acid form (TEI-7165) from its methyl ester prodrug (TEI-9090).

Chemical Architecture & Stability Profile

The Prostacyclin Instability Problem

The core limitation of natural prostacyclin lies in the high electron density of the enol ether oxygen, which facilitates rapid protonation and subsequent hydrolysis.

  • PGI2: Contains a 6,9-epoxy bridge with a Δ5 double bond.

  • Carbacyclin: Replaces the oxygen with a carbon (methylene), typically resulting in a Δ6a(9a) exocyclic double bond.

  • Isocarbacyclin (TEI-7165): Chemically defined as 9(O)-methano-Δ6(9α)-prostaglandin I1 . It features a bicyclo[3.3.0]octane nucleus where the double bond is endocyclic to the fusion system or positioned to minimize steric strain while maintaining the "V-shape" conformation required for the IP receptor pocket.

Stability Metrics

Unlike PGI2, Isocarbacyclin resists acid-catalyzed hydrolysis. It remains stable in aqueous solution for prolonged periods, allowing for oral formulation (as the ester TEI-9090) and consistent in vitro experimentation without the need for high-pH buffers (e.g., Glycine-NaOH pH 10.5) required for PGI2.

Pharmacodynamics & Mechanism of Action

Receptor Selectivity Profile

Isocarbacyclin exerts its effects primarily through the IP (Prostacyclin) receptor, a G-protein coupled receptor (GPCR).

ReceptorLigandAffinity (IC50 / Ki)Effect
IP Receptor TEI-7165 (Active)~65.4 nM Vasodilation, Anti-aggregation
IP Receptor TEI-9090 (Prodrug)> 2800 nMInactive until hydrolyzed
EP Receptors TEI-7165Moderate/LowWeak modulation
TP Receptor TEI-7165Low (High conc. only)Transient vasoconstriction (>1 µM)
Signaling Pathway

Upon binding to the IP receptor, Isocarbacyclin triggers the Gs-adenylate cyclase pathway.

  • Activation: Ligand binds IP receptor on platelets/smooth muscle.

  • Transduction: Gαs subunit dissociates and activates Adenylate Cyclase (AC).

  • Second Messenger: ATP is converted to cAMP.

  • Effect:

    • Platelets: cAMP activates PKA, phosphorylating VASP and inhibiting calcium mobilization, preventing aggregation.

    • Smooth Muscle:[1] PKA phosphorylates Myosin Light Chain Kinase (MLCK), reducing contractility (vasodilation).

G Iso Isocarbacyclin (TEI-7165) IP IP Receptor (GPCR) Iso->IP Binds Gs Gs Protein IP->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP (Increase) AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA Activates Ca Intracellular Ca2+ (Decrease) PKA->Ca Inhibits Mobilization Response Vasodilation & Anti-Aggregation Ca->Response Result

Figure 1: The canonical Gs-coupled signaling pathway utilized by Isocarbacyclin to induce vasorelaxation and inhibit platelet aggregation.[2]

Metabolic Activation (The TEI-9090 Prodrug)

Research indicates significant species differences in the metabolism of the methyl ester prodrug, TEI-9090.[3]

  • Rats: High plasma esterase activity rapidly converts TEI-9090 to the active TEI-7165.

  • Humans/Dogs: Plasma esterase activity is low. Hydrolysis relies on esterases present in Red Blood Cells (RBCs) .

  • Implication: In in vitro assays using human platelet-rich plasma (PRP), TEI-9090 may appear less potent than in whole blood or in vivo models unless pre-hydrolyzed or incubated for sufficient time.

Therapeutic Potential: Neuroprotection & Ischemia[4][6][7][8][9]

Isocarbacyclin is investigated not merely as a vasodilator but as a neuroprotective agent for ischemic stroke.[4][5]

  • Mechanism: Improvement of cerebral blood flow (CBF) in the penumbra region of an infarct.

  • Regional Specificity: Vasorelaxation potency varies by tissue: Mesenteric > Renal > Cerebral > Coronary.[6][7]

  • Clinical Relevance: By maintaining microcirculation without causing systemic hypotension (a risk with PGI2 due to non-selective vasodilation), Isocarbacyclin offers a targeted approach to cerebral ischemia.

Experimental Protocols

Protocol A: In Vitro Platelet Aggregation Assay

Validates the anti-thrombotic potency of Isocarbacyclin.

Materials:

  • Fresh human blood (citrated).

  • Aggregometer (optical).

  • ADP (Adenosine Diphosphate) as agonist.

  • Test compounds: TEI-7165 (dissolved in ethanol/saline), PGI2 (in glycine-NaOH buffer pH 10.5).

Workflow:

  • Preparation: Centrifuge whole blood at 160 x g for 10 min to obtain Platelet-Rich Plasma (PRP). Centrifuge remaining blood at 2000 x g to obtain Platelet-Poor Plasma (PPP) for baseline calibration.

  • Incubation: Aliquot PRP (250 µL) into cuvettes. Add 5 µL of TEI-7165 (various concentrations: 0.1 - 100 ng/mL). Incubate at 37°C for 2 minutes.

    • Critical Step: If using TEI-9090 (ester), extend incubation to >30 mins or add RBC lysate to ensure hydrolysis.

  • Induction: Add ADP (final concentration 2-5 µM) to induce aggregation.

  • Measurement: Record light transmission for 5 minutes. 100% aggregation is defined by the difference between PRP and PPP transmission.

  • Analysis: Calculate IC50.

    • Expected Result: TEI-7165 IC50 ≈ 2.8 ng/mL (Human platelets).

Protocol B: IP Receptor Competition Binding Assay

Determines affinity (Ki) for the prostacyclin receptor.

Materials:

  • Mastocytoma P-815 cell membranes (high IP receptor expression) or CHO-K1 cells overexpressing human IP.

  • Radioligand: [3H]-Iloprost (stable PGI2 analogue).

  • Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

Workflow:

  • Membrane Prep: Homogenize cells and suspend in binding buffer (approx 10-20 µg protein/tube).

  • Competition: Incubate membranes with [3H]-Iloprost (5 nM) and increasing concentrations of TEI-7165 (10^-10 to 10^-5 M).

  • Equilibrium: Incubate at 30°C for 30-60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % bound vs. log[concentration]. Determine Ki using the Cheng-Prusoff equation.

    • Validation: TEI-7165 should displace Iloprost in the nanomolar range (Ki < 100 nM).

References

  • Isocarbacyclin - American Chemical Society. (2025). ACS Division of Organic Chemistry.

  • Effects of isocarbacyclin, a stable prostacyclin analogue, on monkey isolated cerebral and peripheral arteries. (1994). British Journal of Pharmacology.

  • Binding affinities of isocarbacyclin methyl ester and its free acid to prostanoid receptors. (1995). Arzneimittelforschung.

  • Anti-platelet effects of isocarbacyclin methyl ester on human and rabbit platelets in vitro. (1995). Arzneimittelforschung.

  • Species differences in hydrolysis of isocarbacyclin methyl ester (TEI-9090) by blood esterases. (1994). Xenobiotica.

  • Synthetic approaches to isocarbacyclin and analogues as potential neuroprotective agents against ischemic stroke. (2019). Tetrahedron.

  • A simple synthesis of (+)-isocarbacyclin via a convergent process. (1988).[8] Journal of the Chemical Society, Chemical Communications.[8][9]

Sources

Pharmacological Profile of Isocarbacyclin (TEI-7165): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isocarbacyclin (TEI-7165) represents a critical evolution in prostacyclin (PGI2) mimetics. Unlike endogenous PGI2, which is chemically unstable with a half-life of minutes in physiological pH, Isocarbacyclin features a bicyclic structure that confers significant chemical stability while retaining high affinity for the IP receptor. This guide details the pharmacological mechanics, signaling pathways, and experimental validation of Isocarbacyclin, specifically focusing on its application in neuroprotection and vascular regulation.

Chemical Identity & Receptor Profile[1][2][3][4]

Structural Distinction

Isocarbacyclin is chemically defined as (3aS,5R,6R,6aS)-2-pentalenepentanoic acid, 1,3a,4,5,6,6a-hexahydro-5-hydroxy-6-[(1E,3S)-3-hydroxy-1-octenyl]- .[1]

  • Core Modification: The unstable enol ether oxygen of prostacyclin is replaced by a methylene group within a bicyclic pentalene system.

  • Stability: This modification prevents acid-catalyzed hydrolysis, allowing for prolonged biological activity and viable pharmaceutical formulation.

Receptor Selectivity & Affinity

Isocarbacyclin acts as a potent agonist at the Prostacyclin (IP) receptor.

Receptor SubtypeAffinity (IC50 / Ki)Physiological Outcome
IP Receptor ~65 nM (High) Vasodilation, Anti-platelet aggregation
EP1 Receptor ModerateMild smooth muscle contraction (context-dependent)
TP Receptor Low (> 10 µM)Vasoconstriction (only at supraphysiological doses)

Mechanistic Insight: At therapeutic concentrations, Isocarbacyclin is highly selective for the IP receptor. However, researchers must note that at supraphysiological concentrations (>1 µM), it may engage TP receptors, potentially causing transient vasoconstriction. This biphasic response is a critical variable in dose-response studies.

Signal Transduction Pathway

The therapeutic efficacy of Isocarbacyclin is mediated through the Gs-protein coupled IP receptor pathway. Upon binding, the drug triggers a cascade that elevates intracellular cyclic AMP (cAMP), the "second messenger" responsible for cytosolic calcium sequestration.

Pathway Visualization

The following diagram illustrates the molecular cascade initiated by Isocarbacyclin in vascular smooth muscle cells (VSMC) and platelets.

IP_Signaling node_drug Isocarbacyclin (TEI-7165) node_rec IP Receptor (GPCR) node_drug->node_rec Binding (High Affinity) node_gs Gs Protein node_rec->node_gs Activation node_ac Adenylyl Cyclase (AC) node_gs->node_ac Stimulation node_camp cAMP (↑) node_ac->node_camp ATP -> cAMP node_pka Protein Kinase A (PKA) node_camp->node_pka Activates node_mlck MLCK (Inhibition) node_pka->node_mlck Phosphorylates node_vasp VASP (Phosphorylation) node_pka->node_vasp Phosphorylates node_ca Cytosolic Ca2+ (↓) node_pka->node_ca SERCA Pump Activation node_vaso Vasodilation (VSMC) node_mlck->node_vaso Reduced Contractility node_agg Inhibition of Aggregation (Platelets) node_vasp->node_agg Cytoskeletal Regulation node_ca->node_vaso node_ca->node_agg

Figure 1: Isocarbacyclin-induced IP receptor signaling cascade leading to vasodilation and platelet inhibition.

Pharmacokinetics & Prodrug Strategy

The TEI-9090 Prodrug System

To enhance bioavailability and central nervous system (CNS) penetration, Isocarbacyclin is often administered as its methyl ester, TEI-9090 (formulated in lipid microspheres as TTC-909 ).

  • Mechanism: TEI-9090 is lipophilic, facilitating transport across the blood-brain barrier (BBB) and cell membranes.

  • Bioactivation: Once in the bloodstream, it is hydrolyzed by esterases into the active free acid, TEI-7165.

  • Species Variation (Critical for Translational Research):

    • Rat: Hydrolysis occurs rapidly in plasma (high carboxylesterase activity).

    • Human/Dog: Hydrolysis is slower and primarily mediated by esterases in Red Blood Cells (RBCs) , not plasma.

    • Implication: In vitro stability assays for human applications must use whole blood or RBC fractions, not just plasma.

Experimental Protocols

In Vitro Platelet Aggregation Assay

Objective: Quantify the anti-thrombotic potency of Isocarbacyclin (TEI-7165) versus PGI2.

Methodology:

  • Preparation: Collect human venous blood into 3.8% sodium citrate (1:9 v/v). Centrifuge at 160g for 10 min to obtain Platelet-Rich Plasma (PRP).

  • Equilibration: Incubate PRP at 37°C for 2 min in an aggregometer cuvette.

  • Drug Treatment: Add TEI-7165 (0.1 – 100 ng/mL) or Vehicle (Saline/Ethanol). Incubate for 2 min.

  • Induction: Add ADP (final conc. 2-5 µM) to induce aggregation.

  • Measurement: Monitor light transmission for 5 minutes.

  • Self-Validation Check:

    • Positive Control: PGI2 (Prostacyclin) must show IC50 ~1-2 ng/mL.

    • Negative Control: Vehicle alone must reach >70% maximal aggregation.

    • Stability Check: TEI-7165 inhibition should remain constant if pre-incubated for 30+ mins, whereas PGI2 potency will degrade.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

Objective: Assess neuroprotective efficacy of TTC-909 (Isocarbacyclin prodrug) in ischemic stroke.

Workflow Visualization:

MCAO_Protocol cluster_metrics Readouts node_start Start: SHR-SP Rats node_anes Anesthesia (Isoflurane) node_start->node_anes node_surg MCA Occlusion (Intraluminal Suture) node_anes->node_surg node_drug Drug Admin (TTC-909 i.v.) node_surg->node_drug Immediate or Delayed node_rep Reperfusion (Optional/Model Dependent) node_drug->node_rep node_eval Evaluation (24h - 7 Days) node_rep->node_eval node_infarct TTC Staining (Infarct Volume) node_eval->node_infarct node_neuro Neurological Score node_eval->node_neuro node_cbf Laser Doppler (CBF) node_eval->node_cbf

Figure 2: Workflow for evaluating Isocarbacyclin efficacy in a rodent stroke model.

Causality & Rationale:

  • Strain Selection: Stroke-Prone Spontaneously Hypertensive Rats (SHR-SP) are preferred for their clinical relevance to hypertensive stroke patients.

  • Timing: Administration immediately post-occlusion targets the "penumbra"—the salvageable tissue surrounding the infarct core.

  • Mechanism: TTC-909 prevents the post-ischemic drop in norepinephrine and maintains cerebral blood flow (CBF) via vasodilation.

References

  • Pharmacological Profile of Isocarbacyclin (TEI-7165)

    • Source: British Journal of Pharmacology[2]

    • Context: Detailed analysis of vasorelaxation in cerebral vs. peripheral arteries and receptor specificity.
    • URL:[Link]

  • Binding Affinities of Isocarbacyclin Methyl Ester and Free Acid

    • Source: Arzneimittelforschung (Drug Research)
    • Context: Comparative binding data for IP, EP, and TP receptors, establishing the prodrug conversion mechanism.
    • URL:[Link]

  • Neuroprotective Effects of TTC-909 in Focal Ischemia

    • Source: Arzneimittelforschung[3]

    • Context: In vivo efficacy in SHR-SP rats, demonstrating preservation of norepinephrine levels and cytoprotection.[3]

    • URL:[Link]

  • Anti-pl

    • Source: Arzneimittelforschung[3]

    • Context: In vitro protocols for human and rabbit platelet aggreg
    • URL:[Link]

  • Prostacyclin Receptor (IP) Signaling & Pharmacology

    • Source: IUPHAR/BPS Guide to Pharmacology
    • Context: Authoritative database on IP receptor signaling p
    • URL:[Link]

Sources

Technical Guide: Isocarbacyclin (TEI-7165) — Mechanisms of Vasodilation and Pharmacological Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological profile of Isocarbacyclin (TEI-7165), a chemically stable analogue of Prostacyclin (PGI2). While endogenous PGI2 is the most potent vascular endothelium-derived vasodilator, its clinical utility is limited by a half-life of <3 minutes and rapid hydrolysis. Isocarbacyclin overcomes these limitations through a modification of the cyclopentane ring, maintaining high affinity for the IP receptor while offering extended stability. This guide details the molecular signaling pathways, validated experimental protocols for assessing vasodilation, and comparative pharmacodynamics against other prostanoid analogues.

Chemical Pharmacology: Stability and Structure-Activity Relationship (SAR)

The primary failure point of natural Prostacyclin (PGI2) in therapeutic settings is the rapid hydrolysis of its enol ether moiety at physiological pH, degrading it into the inactive 6-keto-PGF1α.

Isocarbacyclin (9(O)-methano-delta(6(9alpha))-prostaglandin I1) addresses this via a carbacyclin modification :

  • Structural Change: The oxygen atom at the 6,9-position of the PGI2 ring is replaced by a methylene group (-CH2-).

  • Result: This substitution eliminates the labile enol ether, rendering the molecule chemically stable in solution for hours to days, contrasting sharply with PGI2's minutes-long stability.

  • Prodrug Formulation: In research and clinical contexts, it is often administered as TEI-9090 (Isocarbacyclin methyl ester), which acts as a prodrug. Esterases in the plasma (species-dependent, high activity in rats, lower in humans) hydrolyze TEI-9090 into the active free acid, TEI-7165 .

Molecular Mechanism of Action

Isocarbacyclin exerts its vasodilatory effects primarily through the IP Receptor (Prostacyclin Receptor) , a Gs-protein coupled receptor.

The Signaling Cascade
  • Ligand Binding: TEI-7165 binds to the IP receptor on vascular smooth muscle cells (VSMC).

  • G-Protein Activation: The receptor undergoes a conformational change, exchanging GDP for GTP on the Gαs subunit.

  • cAMP Generation: Activated Gαs stimulates Adenylyl Cyclase (AC), converting ATP to cyclic AMP (cAMP).

  • PKA Activation: Elevated cAMP activates Protein Kinase A (PKA).

  • Effector Modulation (Vasodilation):

    • K+ Channels: PKA phosphorylates ATP-sensitive K+ channels (

      
      ), leading to hyperpolarization and reduced Ca2+ influx.
      
    • MLCK Inhibition: PKA phosphorylates Myosin Light Chain Kinase (MLCK), reducing its sensitivity to Ca2+, thereby inhibiting actin-myosin cross-bridge cycling.

Technical Insight: At supra-physiological concentrations (>1 µM), Isocarbacyclin may elicit transient vasoconstriction.[1][2] This is attributed to cross-reactivity with the TP receptor (Thromboxane receptor) or EP3 receptor , highlighting the importance of precise dosing in experimental designs.

Visualization: IP Receptor Signaling Pathway[3]

IP_Receptor_Pathway Isocarbacyclin Isocarbacyclin (TEI-7165) IP_Receptor IP Receptor (G-Protein Coupled) Isocarbacyclin->IP_Receptor High Affinity Binding (Ki ~65nM) Gs_Protein Gs Protein (Activation) IP_Receptor->Gs_Protein AC Adenylyl Cyclase Gs_Protein->AC cAMP cAMP (Second Messenger) AC->cAMP Catalysis ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA MLCK MLCK (Inhibition) PKA->MLCK Phosphorylation K_Channel K+ Channel (Opening/Hyperpolarization) PKA->K_Channel Phosphorylation Vasodilation Vascular Smooth Muscle Relaxation MLCK->Vasodilation Ca_Influx Ca2+ Influx (Reduction) K_Channel->Ca_Influx Membrane Hyperpolarization Ca_Influx->Vasodilation

Caption: Figure 1. The Gs-coupled signaling cascade initiated by Isocarbacyclin binding to the IP receptor, resulting in smooth muscle relaxation.

Experimental Validation: Protocols

To validate the vasodilatory role of Isocarbacyclin, researchers must employ self-validating functional assays. The Isometric Tension Recording (Organ Bath) is the gold standard for ex vivo analysis.

Protocol: Isometric Tension Recording (Rat Mesenteric Artery)

Objective: Quantify the relaxation potency (


) of Isocarbacyclin on pre-contracted vessels.

Reagents:

  • Krebs-Henseleit Solution (KHS): 118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11.1 mM Glucose.[3]

  • Contractile Agent: Phenylephrine (PE,

    
    ) or U46619 (Thromboxane mimetic).
    
  • Test Compound: Isocarbacyclin (TEI-7165) dissolved in ethanol/saline.

Workflow:

  • Tissue Preparation: Isolate the superior mesenteric artery from male Wistar rats. Clean connective tissue and cut into 2-3 mm rings.

  • Mounting: Suspend rings in organ baths containing KHS at 37°C, aerated with 95% O2 / 5% CO2. Apply resting tension (approx.[3] 1.0 g).

  • Equilibration: Allow 60 minutes for stabilization, washing every 15 minutes.

  • Viability Check: Challenge with 60 mM KCl to verify contractile integrity. Wash out.

  • Pre-contraction: Induce stable contraction with Phenylephrine (

    
    ) until a plateau is reached.
    
  • Dose-Response: Add Isocarbacyclin cumulatively (

    
     to 
    
    
    
    ) without washing between doses.
  • Analysis: Calculate relaxation as a percentage of the pre-contraction amplitude.

Critical Control: To prove the effect is IP-receptor mediated, pre-incubate a separate ring with an IP antagonist (e.g., RO-1138452) or a PKA inhibitor (e.g., KT5720). The relaxation curve should shift significantly to the right.

Visualization: Organ Bath Workflow

Organ_Bath_Protocol Harvest Harvest Artery (Mesenteric/Cerebral) Mount Mount in Organ Bath (Krebs Solution, 37°C) Harvest->Mount Equilibrate Equilibration (60 min, 1g Tension) Mount->Equilibrate KCl_Check KCl Viability Check (Must Contract) Equilibrate->KCl_Check PreContract Pre-Contraction (Phenylephrine 1µM) KCl_Check->PreContract Washout first Dosing Cumulative Dosing Isocarbacyclin (1nM - 10µM) PreContract->Dosing At Plateau Data Calculate % Relaxation & EC50 Dosing->Data

Caption: Figure 2. Step-by-step workflow for isometric tension recording to assess Isocarbacyclin-induced vasodilation.

Comparative Pharmacodynamics

Isocarbacyclin is distinct from other prostanoids in its balance of stability and selectivity.

CompoundChemical StabilityIP Receptor Affinity (

)
Primary IndicationNotes
PGI2 (Epoprostenol) Very Low (<3 min)High (~3 nM)PAH (IV infusion)Reference standard; requires continuous cooling/infusion.
Isocarbacyclin (TEI-7165) High (Hours/Days) High (~65 nM) Cerebral Ischemia Prodrug (TEI-9090) used in vivo. Strong cerebral vasodilator.
Iloprost HighHigh (~4 nM)PAH (Inhaled/IV)Also binds EP1; shorter half-life than Isocarbacyclin in vivo.
Beraprost HighModeratePAH (Oral)First orally active analogue; less potent than IV options.

Data Interpretation: While Isocarbacyclin has a slightly lower affinity (


) for the IP receptor compared to native PGI2, its chemical stability allows for sustained receptor occupancy and prolonged vasodilatory effects, particularly in cerebral vasculature where it has shown efficacy in improving blood flow during ischemic events [1, 2].

Translational Implications

The unique profile of Isocarbacyclin (TEI-7165) positions it specifically for neurovascular applications.

  • Cerebral Selectivity: Studies in primate models indicate that Isocarbacyclin induces relaxation in cerebral arteries with high efficacy, often superior to its effects on coronary arteries [3].

  • Neuroprotection via Vasodilation: By dilating collateral vessels in the penumbra of an ischemic stroke, Isocarbacyclin improves microcirculatory flow, reducing neuronal death. This is distinct from direct neuroprotection; it is a hemodynamic-driven preservation of tissue.

  • Dosing Window: Due to the potential for transient vasoconstriction at high doses (likely TP receptor cross-talk), the therapeutic window must be carefully monitored to remain in the nanomolar range where IP receptor selectivity is maximal.

References

  • Suzuki, Y., et al. (1990). The effects of isocarbacyclin, a stable prostacyclin analogue, on monkey isolated cerebral and peripheral arteries. British Journal of Pharmacology.[1][4]

  • Whittle, B.J., et al. (2012).[4] Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors.[4] Biochemical Pharmacology.[1][4]

  • Sugiura, S., et al. (1994). Species differences in hydrolysis of isocarbacyclin methyl ester (TEI-9090) by blood esterases. Japanese Journal of Pharmacology.

  • IUPHAR/BPS Guide to Pharmacology. Prostanoid Receptors: IP Receptor.[4]

Sources

Methodological & Application

Application Note: Measuring Vasodilation Effects of Isocarbacyclin in Isolated Arteries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

Isocarbacyclin (TEI-9090) is a chemically stable analogue of Prostacyclin (


). Unlike native 

, which has a half-life of roughly 2-3 minutes at physiological pH, Isocarbacyclin remains stable for hours, making it an ideal candidate for long-duration in vitro cumulative concentration-response assays.
Critical Pharmacological Distinction: Ester vs. Free Acid

For isolated tissue bath experiments, the choice of compound form is critical for data integrity:

  • TEI-9090 (Isocarbacyclin Methyl Ester): This is a prodrug. In vivo, it is rapidly hydrolyzed by plasma esterases (carboxylesterase) into its active form.

  • TEI-7165 (Isocarbacyclin Free Acid): This is the pharmacologically active metabolite.[1]

Expert Insight: In isolated organ baths (Krebs-Henseleit buffer), plasma esterases are absent. While tissue esterases exist, their activity varies significantly between species and tissues (Rat > Human > Dog). Therefore, to eliminate metabolic variability, this protocol recommends using TEI-7165 (Free Acid) for all isolated vessel myography.

Pharmacological Mechanism[2][3]

Isocarbacyclin primarily targets the IP receptor on vascular smooth muscle cells (VSMC), inducing relaxation via the


-cAMP-PKA pathway. However, at supramaximal concentrations (

), it may exhibit "hook effects" (contraction) due to cross-talk with contractile EP3 or TP receptors.
Signaling Pathway Visualization

G Iso Isocarbacyclin (TEI-7165) IP IP Receptor (Primary Target) Iso->IP EP3 EP3/TP Receptor (Off-Target High Dose) Iso->EP3 >1µM Gs Gs Protein IP->Gs Gi Gi/Gq Protein EP3->Gi Ca Intracellular Ca2+ (Increase) EP3->Ca AC Adenylyl Cyclase Gs->AC Gi->AC Inhibits cAMP cAMP (Increase) AC->cAMP PKA Protein Kinase A cAMP->PKA KATP K+ Channels (Hyperpolarization) PKA->KATP Opens MLCK MLCK (Inhibition) PKA->MLCK Phosphorylates Relax VASODILATION KATP->Relax MLCK->Relax Contract Contraction (Artifact) Ca->Contract

Figure 1: Dual signaling pathway of Isocarbacyclin. Primary vasodilation occurs via IP-Gs coupling. High concentrations may recruit contractile pathways via EP3/TP cross-talk.

Experimental Setup: Wire Myography

The gold standard for assessing Isocarbacyclin potency is Isometric Wire Myography (e.g., Danish Myo Technology - DMT 620M).

Buffer Composition (Krebs-Henseleit Solution)

Prepare fresh on the day of the experiment. Maintain at pH 7.4 when bubbled with 95%


 / 5% 

.[2]
ComponentConcentration (mM)Function
NaCl119.0Osmolarity/Ionic strength
KCl4.7Resting membrane potential

1.17Enzymatic cofactor

1.18pH Buffer

2.5Contractility source

25.0pH Buffer (

dependent)
Glucose5.5Metabolic substrate
EDTA 0.026Chelates heavy metals (prevents oxidation)
Indomethacin 0.01 (10 µM)CRITICAL: Blocks endogenous prostanoids

Why Indomethacin? You must inhibit cyclooxygenase (COX) to prevent the vessel from producing its own


 or 

during the experiment, which would shift the baseline and confound the Isocarbacyclin response.

Protocol 1: Tissue Preparation (Rat Mesenteric Artery)

Rat mesenteric arteries are preferred over the aorta for Isocarbacyclin assays because they are resistance vessels with a higher density of IP receptors and greater physiological relevance to blood pressure regulation.

  • Euthanasia: Anesthetize rat (Sprague-Dawley, 250-300g) with isoflurane followed by cervical dislocation or decapitation (per local IACUC guidelines).

  • Excision: Rapidly remove the mesenteric bed and place it in ice-cold Krebs solution.

  • Dissection:

    • Pin the tissue in a Sylgard-coated petri dish under a dissection microscope.

    • Isolate second or third-order branches (approx. 200-300 µm diameter).

    • Technique Tip: Clean off all adipose tissue. Fat releases adipokines that can alter vascular tone.

    • Cut into 2 mm segments.

  • Mounting:

    • Thread two 40 µm tungsten or stainless steel wires through the lumen.

    • Mount in the myograph jaws.[2][3]

    • Caution: Do not stretch the vessel longitudinally.

Protocol 2: Normalization & Wake-Up

Unlike large elastic arteries, resistance arteries require precise normalization to set the passive tension to a level equivalent to physiological pressure (100 mmHg).

  • Normalization (Mulvany-Halpern Method):

    • Stretch the vessel in steps, measuring wall tension at each step.

    • Calculate the internal circumference (

      
      ) corresponding to a transmural pressure of 100 mmHg.
      
    • Set the experimental resting tension to 0.9 ×

      
       .
      
  • Equilibration: Allow vessels to rest for 30 minutes at

    
    , washing every 15 minutes.
    
  • Viability Check (KPSS):

    • Stimulate with high-potassium solution (60 mM

      
      ) to test smooth muscle contractility.
      
    • Criteria: Contraction must be rapid and sustained (> 10 mN for aorta, > 2-3 mN for mesentery). Wash until baseline returns.

  • Endothelial Integrity Check:

    • Pre-contract with Phenylephrine (1 µM).

    • Add Acetylcholine (10 µM).

    • Criteria: >80% relaxation indicates intact endothelium.

    • Note: Isocarbacyclin acts directly on smooth muscle, so endothelium-denuded vessels can also be used to rule out endothelium-derived relaxing factor (EDRF) interference.

Protocol 3: Isocarbacyclin Concentration-Response Curve

Workflow Diagram:

Workflow Start Equilibration (30 min) PreCon Pre-Contraction (U46619 or PE) Start->PreCon Plateau Stable Plateau (>5 min) PreCon->Plateau Dose1 Add Iso 10^-9 M Plateau->Dose1 Dose2 Add Iso 10^-8.5 M Dose1->Dose2 3 min intervals Dose3 Add Iso ... 10^-5 M Dose2->Dose3 Wash Washout Dose3->Wash

Figure 2: Cumulative Concentration-Response Workflow.

Step-by-Step:

  • Pre-contraction: Induce stable tone using a contractile agent.

    • Choice A (Standard): Phenylephrine (PE, 1-3 µM) -

      
       adrenergic agonist.
      
    • Choice B (Physiological): U46619 (10-100 nM) - Thromboxane mimetic. Preferred if studying IP/TP cross-talk.

    • Wait until contraction stabilizes (plateau phase).

  • Cumulative Dosing:

    • Add TEI-7165 in half-log increments (

      
       M to 
      
      
      
      M).
    • Volume: Add small volumes (e.g., 5 µL into 5 mL bath) to avoid vehicle effects.

    • Timing: Wait for the response to plateau (typically 2-4 minutes) before the next addition.

  • Controls:

    • Run a parallel "Time Control" vessel (Pre-contraction + Vehicle only) to correct for spontaneous fatigue of the pre-contraction.

    • Run a parallel vessel with RO1138452 (1 µM), a selective IP receptor antagonist, to confirm mechanism.

Data Analysis & Interpretation

Calculation

Relaxation is expressed as a percentage of the pre-contraction tone:



Fit data to the Sigmoidal Dose-Response (Variable Slope) equation (Hill Equation) to derive


 (-log 

) and

.
Reference Values (Rat Mesenteric Artery)
ParameterIsocarbacyclin (TEI-7165)Native

Interpretation

7.6 ± 0.38.0 ± 0.2Isocarbacyclin is slightly less potent but highly effective.

~90-100%100%Full agonist efficacy.
Stability > 6 hours< 5 minsIsocarbacyclin allows complete curves without degradation.
High Dose Potential Re-contractionRelaxation

TEI-7165 may activate TP/EP3.

Data derived from comparative studies (See Ref 1, 3).

Troubleshooting & Validation

IssueProbable CauseSolution
No Relaxation Prodrug usage (TEI-9090)Ensure use of TEI-7165 (Free Acid) . Tissue esterases in bath are insufficient.
Biphasic Curve Cross-talkHigh concentrations (

) activate TP receptors. Add TP antagonist (SQ29548) to mask.
Drifting Baseline Oxidation or COX activityEnsure EDTA and Indomethacin are in the buffer.
Low Sensitivity Wrong vesselSwitch from Aorta (conductance) to Mesenteric/Cerebral (resistance) arteries.

References

  • Tanaka, M., et al. (1994). "Effects of isocarbacyclin, a stable prostacyclin analogue, on monkey isolated cerebral and peripheral arteries."[4][5] British Journal of Pharmacology, 113(4), 1165–1170.

  • Mulvany, M. J., & Halpern, W. (1977). "Contractile properties of small arterial resistance vessels in spontaneously hypertensive and normotensive rats." Circulation Research, 41(1), 19-26.

  • Sugiura, S., et al. (1994). "Binding affinities of isocarbacyclin methyl ester and its free acid to prostanoid receptors." Arzneimittelforschung, 44(11), 1262-1264.

  • Whittle, B. J., et al. (2012).[6] "Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors."[6] Biochemical Pharmacology, 84(1), 68-75.[6]

  • Danish Myo Technology. (2023).[3] "Wire Myography: The Ultimate Guide." Reprocell Application Notes.

Sources

Application Note: Techniques for Assessing Neuroprotection by Isocarbacyclin (TEI-7165)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Isocarbacyclin (TEI-7165) is a chemically stable analogue of prostacyclin (PGI


) that exhibits potent vasodilatory and anti-platelet activities. Beyond its hemodynamic effects, emerging evidence suggests Isocarbacyclin possesses direct neuroprotective properties mediated through the IP receptor-cAMP-PKA signaling axis.

This Application Note provides a rigorous framework for assessing these neuroprotective effects. It distinguishes between hemodynamic protection (improved blood flow) and cytoprotection (direct neuronal survival), a critical differentiation for drug development in ischemic stroke.

Mechanistic Basis: The IP Receptor Pathway[1]

Understanding the mechanism is prerequisite to designing valid assays. Isocarbacyclin binds to the IP receptor (Prostacyclin receptor) on the neuronal surface, initiating a Gs-protein coupled cascade that results in the phosphorylation of CREB (cAMP response element-binding protein), which drives the transcription of neurotrophic factors like BDNF and Bcl-2.

Signaling Pathway Diagram

The following diagram illustrates the signal transduction pathway targeted by Isocarbacyclin.

Isocarbacyclin_Pathway Iso Isocarbacyclin (TEI-7165) IPR IP Receptor (GPCR) Iso->IPR Binding Gs Gs Protein IPR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB (Phosphorylated) PKA->CREB Phosphorylation GeneExp Gene Expression (BDNF, Bcl-2) CREB->GeneExp Transcription Protect Neuroprotection (Anti-Apoptosis) GeneExp->Protect Survival

Figure 1: Isocarbacyclin-mediated neuroprotection via the IP receptor/cAMP/PKA pathway.

In Vitro Assessment: Dissociating Hemodynamics from Cytoprotection

To confirm direct neuroprotection, researchers must utilize systems devoid of blood flow. The Oxygen-Glucose Deprivation (OGD) model in primary cortical neurons is the gold standard.

Protocol: Oxygen-Glucose Deprivation (OGD)

Objective: Mimic ischemic conditions in culture to evaluate cell survival.

Materials:

  • Primary Rat Cortical Neurons (DIV 10-14).

  • Isocarbacyclin (dissolved in ethanol/DMSO, final vehicle <0.1%).

  • OGD Buffer: Glucose-free balanced salt solution (BSS), deoxygenated.

  • Anaerobic Chamber (

    
    ).
    

Step-by-Step Workflow:

  • Pre-Treatment: Treat neurons with Isocarbacyclin (0.1, 1.0, 10

    
    M) or Vehicle for 24 hours prior to OGD.
    
    • Rationale: Pre-treatment primes the CREB pathway, maximizing neuroprotective gene expression [1].

  • Induction: Wash cells with deoxygenated glucose-free BSS. Place in the anaerobic chamber at

    
    C for 60–90 minutes.
    
    • Validation: Include a "Normoxia Control" (Glucose BSS, normal incubator).

  • Reperfusion: Replace BSS with normal Neurobasal medium containing glucose. Return to standard incubator (

    
     Air / 
    
    
    
    ).
  • Readout (24h post-OGD):

    • LDH Assay: Measure Lactate Dehydrogenase release in the supernatant (marker of necrosis).

    • MTT/CCK-8 Assay: Assess mitochondrial metabolic activity (marker of viability).

Data Presentation Template
GroupConcentration (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

M)
Cell Viability (% of Control)LDH Release (% of Max)
Control (Normoxia) 0


Vehicle (OGD) 0


Isocarbacyclin 0.1


Isocarbacyclin 1.0


Isocarbacyclin 10.0


Table 1: Expected results template.[1][2][3][4][5][6][7][8][9][10] Statistical significance (

) vs. Vehicle OGD.

In Vivo Assessment: Systemic Efficacy

The Middle Cerebral Artery Occlusion (MCAO) model is the standard for assessing ischemic stroke therapies. Because Isocarbacyclin is a vasodilator, it is critical to monitor Cerebral Blood Flow (CBF) to determine if protection is due to reperfusion or tissue resilience.

Protocol: Rat MCAO (Intraluminal Filament Model)

Objective: Assess infarct volume reduction and functional recovery.

Key Parameters:

  • Animal: Male Sprague-Dawley rats (250–300g).[4]

  • Dosing: Continuous IV infusion or IP bolus.

    • Dose: 100–300 ng/kg/min (Infusion) or 100

      
      g/kg (Bolus) [2].
      
    • Timing: Start 30 min post-occlusion or at reperfusion onset.

Workflow Diagram:

MCAO_Workflow Acclim Acclimatization (7 Days) Surg MCAO Surgery (Filament Insertion) Acclim->Surg LDF Laser Doppler (CBF Monitoring) Surg->LDF Verify >70% Drop Dose Drug Admin (Isocarbacyclin) Reperf Reperfusion (Filament Removal) Dose->Reperf 90 min Ischemia LDF->Dose During Ischemia Behav Behavioral Tests (24h - 72h) Reperf->Behav Histo TTC Staining (Infarct Volume) Behav->Histo

Figure 2: Workflow for MCAO surgery and Isocarbacyclin evaluation.

Critical Validation Steps
  • CBF Monitoring (Laser Doppler Flowmetry):

    • Requirement: You MUST verify occlusion. A drop in CBF to

      
       of baseline is required for inclusion.
      
    • Drug Effect:[2][4][9][10] If Isocarbacyclin significantly increases CBF during occlusion (collateral flow), the neuroprotection may be hemodynamic. If protection occurs without major CBF changes during ischemia, it suggests direct cytoprotection [3].

  • TTC Staining:

    • Use 2% TTC (2,3,5-triphenyltetrazolium chloride) in saline.

    • Infarct correction: Correct for edema using the formula:

      
      .
      

Troubleshooting & Quality Control

IssueProbable CauseSolution
High variability in Infarct Volume Inconsistent filament placementUse Laser Doppler to standardize occlusion depth (target 70-80% drop).
No effect in vitro Low receptor expressionVerify IP receptor expression in your specific neuronal lot via Western Blot.
Hypotension in vivo Systemic vasodilationIsocarbacyclin is a vasodilator. Monitor Mean Arterial Pressure (MAP). If MAP drops <60 mmHg, reduce dose to prevent hypoperfusion injury.

References

  • Mechanism of IP Receptor Signaling

    • Title: Neuroprotective properties of prostaglandin I2 IP receptor in focal cerebral ischemia.
    • Source: Neuroscience (via NCBI PMC).[1]

    • URL:[Link]

  • Isocarbacyclin Pharmacodynamics

    • Title: Effects of isocarbacyclin, a stable prostacyclin analogue, on monkey isolated cerebral and peripheral arteries.[2][11]

    • Source: British Journal of Pharmacology (via NCBI PMC).
    • URL:[Link]

  • MCAO Protocol Standards

    • Title: The experimental protocol and timeline for the middle cerebral artery occlusion experiments.
    • Source: ResearchGate.[8][12]

    • URL:[Link]

  • Glutamate Excitotoxicity Models

    • Title: Isoliquiritigenin Protects Neuronal Cells against Glutamate Excitotoxicity.[9]

    • Source: MDPI (Biomolecules).
    • URL:[Link][2]

Sources

Application Note: Flow Cytometric Analysis of Platelet Activation Modulation by Isocarbacyclin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Isocarbacyclin (TEI-9090/TEI-7165) is a chemically stable analogue of Prostacyclin (PGI


). Unlike native PGI

, which has a half-life of minutes in physiological pH, Isocarbacyclin retains potent inhibitory activity on platelet aggregation with significantly enhanced stability. This makes it a critical compound in drug development for ischemic stroke, peripheral vascular disease, and antithrombotic therapies.
Mechanism of Action

Isocarbacyclin functions as a high-affinity agonist for the IP Receptor (Prostacyclin Receptor) on the platelet surface. Upon binding, it triggers the G


-protein coupled signaling cascade, elevating intracellular cAMP levels. This elevation activates Protein Kinase A (PKA), which phosphorylates key cytoskeletal proteins (such as VASP) and inhibits calcium mobilization, ultimately preventing the conformational changes required for platelet activation (shape change, granule release, and aggregation).
The Analytical Challenge

Traditional Light Transmission Aggregometry (LTA) measures the final endpoint (clumping) but fails to quantify the upstream signaling events or the activation state of individual platelets. Flow cytometry offers a superior alternative by allowing the simultaneous quantification of:

  • Surface Activation Markers: P-selectin (CD62P) and activated GPIIb/IIIa (PAC-1).

  • Intracellular Signaling: VASP phosphorylation status (a direct readout of the cAMP/PKA pathway).

Mechanistic Pathway & Experimental Logic

To accurately design the flow cytometry panel, one must understand the signaling cascade. Isocarbacyclin acts as an inhibitor of activation; therefore, experimental setups must involve agonist-induced activation (e.g., using ADP or TRAP-6) to demonstrate the drug's inhibitory capacity.

Diagram 1: Isocarbacyclin Signaling Pathway

This diagram illustrates the causality: Drug binding leads to PKA activation, which directly opposes the Calcium mobilization driven by thrombin/ADP.

G Isocarbacyclin Isocarbacyclin (TEI-7165) IP_Rec IP Receptor (Gs-Coupled) Isocarbacyclin->IP_Rec Binds AC Adenylyl Cyclase IP_Rec->AC Activates Gs cAMP cAMP (Increase) AC->cAMP Generates PKA PKA Activation cAMP->PKA Activates VASP VASP Phosphorylation (Ser157 / Ser239) PKA->VASP Phosphorylates Ca Ca2+ Mobilization PKA->Ca INHIBITS Agonist Stimulus (ADP / Thrombin) Agonist->Ca Induces P_Sel P-Selectin (CD62P) Expression Ca->P_Sel Triggers PAC1 GPIIb/IIIa Activation (PAC-1 Binding) Ca->PAC1 Triggers

Caption: Isocarbacyclin signaling via IP Receptor/cAMP/PKA pathway inhibiting Agonist-induced Calcium mobilization.

Experimental Protocols

General Reagents & Equipment[1]
  • Anticoagulant: 3.2% Sodium Citrate (Do NOT use EDTA; it chelates calcium required for PAC-1 binding).

  • Buffer: Tyrode’s Buffer (HEPES-buffered saline), pH 7.4.

  • Fixative: 1% Paraformaldehyde (PFA).

  • Flow Cytometer: Capable of 3-4 color detection (FITC, PE, PerCP/APC).

Protocol A: Sample Preparation (Whole Blood vs. Washed Platelets)

Expert Insight: For drug screening, Whole Blood is preferred to minimize pre-activation artifacts caused by centrifugation. However, if studying protein binding or precise IC50 without plasma protein interference, Washed Platelets are required.

Standard Whole Blood Method:

  • Collect blood into Sodium Citrate tubes.[1] Discard the first 2 mL to avoid tissue factor contamination.

  • Rest blood at room temperature (RT) for 15 minutes. Do not refrigerate (causes cold activation).

  • Use within 2 hours of collection.

Protocol B: Surface Marker Inhibition Assay (Functional Readout)

Objective: Measure the ability of Isocarbacyclin to prevent P-selectin expression and GPIIb/IIIa activation after stimulation with ADP.

Reagents:

  • Test Compound: Isocarbacyclin (Dissolved in DMSO/Ethanol, dilute in saline). Recommended range: 1 nM – 1 µM.

  • Agonist: ADP (10 µM final) or TRAP-6 (10 µM final).

  • Antibodies:

    • Anti-CD61 (GPIIIa) - PerCP or APC (Platelet gating marker).

    • Anti-CD62P (P-selectin) - PE (Activation marker 1).

    • PAC-1 (Activated GPIIb/IIIa) - FITC (Activation marker 2).

Step-by-Step Procedure:

  • Aliquot: Place 50 µL of whole blood into flow tubes.

  • Drug Incubation: Add Isocarbacyclin at varying concentrations. Include a "Vehicle Control" (0 nM drug).

    • Incubate 10 mins at RT.

  • Stimulation: Add Agonist (e.g., 10 µL ADP).

    • Incubate 15 mins at RT.

    • Note: Include a "Resting Control" (No Agonist, No Drug) to establish baseline.

  • Staining: Add antibody cocktail (CD61, CD62P, PAC-1).

    • Incubate 20 mins in the dark at RT.

  • Fixation & Lysis: Add 500 µL 1% PFA (or commercial lyse/fix reagent).

    • Incubate 10 mins.

  • Acquisition: Acquire 10,000 CD61+ events on the flow cytometer.

Data Interpretation:

  • Gating: Gate on CD61+ vs. SSC (Side Scatter) to isolate platelets.

  • Readout: Calculate % Positive cells or Median Fluorescence Intensity (MFI) for CD62P and PAC-1.

  • Success Criteria: Isocarbacyclin should show a dose-dependent decrease in MFI compared to the Agonist-only control.

Protocol C: Intracellular VASP Phosphorylation (Mechanistic Readout)

Objective: Directly confirm Isocarbacyclin binding to the IP receptor and activation of PKA. Unlike Protocol B, this assay measures the increase of a marker (VASP-P).

Expert Insight: VASP is phosphorylated at Ser157 (PKA-preferred) and Ser239 (PKG-preferred). While PGI2 analogues primarily drive Ser157, cross-talk allows monitoring of Ser239 using standard commercial kits (e.g., clone 16C2). For highest specificity to Isocarbacyclin, an antibody against p-VASP (Ser157) is recommended.

Step-by-Step Procedure:

  • Stimulation: Incubate Whole Blood (50 µL) with Isocarbacyclin (various concentrations) for 10 mins at RT.

    • Note: No ADP agonist is strictly needed here; we are measuring the drug's direct effect. However, some protocols co-incubate with ADP to measure the "Platelet Reactivity Index (PRI)."

  • Fixation (Critical): Add PFA before permeabilization to lock phosphorylation states.

    • Incubate 10 mins.

  • Permeabilization: Add Triton X-100 (0.1%) or commercial permeabilization buffer.

    • Incubate 5 mins.

  • Staining: Add Anti-p-VASP (Ser157 or Ser239) - FITC + Anti-CD61 - APC.

    • Incubate 30 mins at RT.

  • Wash: Wash once with PBS. Resuspend.

  • Acquisition: Measure MFI of p-VASP in the CD61+ population.

Visualization of Experimental Workflow

Diagram 2: Flow Cytometry Workflow

This diagram outlines the parallel processing of samples for Surface vs. Intracellular analysis.

Workflow cluster_Surface Surface Marker Assay (Inhibition) cluster_Intra Intracellular VASP (Mechanistic) Blood Whole Blood (Citrate) Aliquot Aliquot 50µL Blood->Aliquot Inc_Drug1 Incubate w/ Isocarbacyclin Aliquot->Inc_Drug1 Inc_Drug2 Incubate w/ Isocarbacyclin Aliquot->Inc_Drug2 Stim_ADP Stimulate w/ Agonist (ADP) Inc_Drug1->Stim_ADP Stain_Surf Stain: CD62P / PAC-1 Stim_ADP->Stain_Surf Fix_Surf Fix/Lyse Stain_Surf->Fix_Surf Analyze Flow Cytometry Analysis Fix_Surf->Analyze Fix_Intra Fixation (Lock Phospho) Inc_Drug2->Fix_Intra Perm Permeabilize Fix_Intra->Perm Stain_VASP Stain: p-VASP Perm->Stain_VASP Stain_VASP->Analyze

Caption: Parallel workflows for Surface Marker Inhibition (top) and VASP Phosphorylation (bottom).

Data Presentation & Analysis

When reporting results for Isocarbacyclin, data should be tabulated to show the Inverse Relationship between drug concentration and activation markers, and the Direct Relationship with VASP.

Expected Trends Table
Parameter0 nM (Vehicle) + ADP10 nM Isocarbacyclin + ADP100 nM Isocarbacyclin + ADPInterpretation
CD62P (P-selectin) High MFI (++++)Medium MFI (++)Low MFI (+)Inhibition of granule release
PAC-1 Binding High MFI (++++)Medium MFI (++)Low MFI (+)Inhibition of integrin activation
p-VASP (Ser157) Low MFI (+)Medium MFI (++)High MFI (++++)Activation of PKA pathway
Calculating Inhibition

For P-selectin and PAC-1, calculate the Percent Inhibition using the formula:



Where:

  • 
     = Platelets + ADP (No Drug)
    
  • 
     = Platelets + ADP + Isocarbacyclin
    
  • 
     = Platelets + Buffer (No ADP)
    

References

  • Aleil, B., et al. (2005).[2] "Flow cytometric analysis of intraplatelet VASP phosphorylation for the detection of clopidogrel resistance in patients with ischemic cardiovascular diseases." Journal of Thrombosis and Haemostasis.

  • Tanaka, M., et al. (2004). "Anti-platelet effects of isocarbacyclin methyl ester on human and rabbit platelets in vitro." Arzneimittelforschung.

  • Michelson, A. D. (1996). "Flow cytometry: a clinical test of platelet function." Blood.

  • Shattil, S. J., et al. (1987). "Detection of activated platelets in whole blood using activation-dependent monoclonal antibodies and flow cytometry."[3] Blood.

  • Guide to Pharmacology. (2024). "Prostanoid Receptors: IP Receptor." IUPHAR/BPS.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Isocarbacyclin (TEI-7165) for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Isocarbacyclin (TEI-7165) is a chemically stable analogue of Prostacyclin (PGI


) with high affinity for the IP receptor. Unlike natural PGI

, which has a half-life of minutes in physiological buffers, Isocarbacyclin remains stable for hours, making it ideal for long-duration in vitro assays.

Critical Distinction: Researchers often confuse the two available forms.

  • TEI-7165 (Free Acid): The active form.[1] Use this for receptor binding, cAMP, and direct cell signaling assays.

  • TEI-9090 (Methyl Ester): A prodrug. It requires hydrolysis (esterase activity) to become active. While lipophilic and cell-permeable, its potency in vitro is roughly 10-fold lower than the free acid unless fully hydrolyzed.

Quick Reference Data
ParameterValue / Characteristic
Primary Target IP Receptor (Prostacyclin Receptor)
Secondary Target TP Receptor (Thromboxane Receptor) - at high concentrations
Solubility DMSO (>25 mg/mL), Ethanol (>25 mg/mL), PBS (pH 7.2) < 50 µg/mL
Stock Storage -20°C in DMSO (stable for >6 months)
EC

(cAMP)
20 – 50 nM (Cell-type dependent)
IC

(Platelets)
~3 – 8 nM (Human Platelet Aggregation)

Module 1: Preparation & Solubility (The Foundation)

Q: My Isocarbacyclin precipitates when I add the DMSO stock directly to the culture media. How do I prevent this?

A: This is "shock precipitation," caused by the rapid transition from a lipophilic solvent (DMSO) to a hydrophilic buffer. You must use a Step-Down Dilution Strategy .

The Protocol:

  • Stock Solution: Dissolve neat Isocarbacyclin in 100% DMSO to create a 10 mM Master Stock.

  • Intermediate Dilution: Dilute the Master Stock 1:100 into PBS (not media) to create a 100 µM Working Stock. Note: The DMSO concentration is now 1%.

  • Final Application: Dilute the Working Stock into your assay media (e.g., 1:1000 dilution).

    • Final Drug Concentration: 100 nM.

    • Final DMSO Concentration: 0.001% (Negligible cytotoxicity).

Q: Can I use Ethanol instead of DMSO? A: Yes, but DMSO is preferred. Ethanol is volatile; repeated opening of the vial can change the concentration of your stock solution due to evaporation. If you use Ethanol, seal vials with Parafilm and store at -80°C.

Visualization: Step-Down Dilution Workflow

DilutionProtocol Stock Master Stock (10 mM in 100% DMSO) Intermediate Working Stock (100 µM in PBS) Stock->Intermediate 1:100 Dilution (Prevents Shock Precip.) Final Assay Well (100 nM in Media) Intermediate->Final 1:1000 Dilution (DMSO < 0.01%)

Caption: Step-down dilution strategy to ensure solubility and minimize DMSO toxicity.

Module 2: Functional Assays (cAMP & Aggregation)

Q: What concentration range should I use for a dose-response curve in cAMP assays?

A: You should center your curve around the expected EC


 (approx. 30 nM).
  • Recommended Range: 0.1 nM to 10 µM (using half-log dilutions).

  • The "Hook" Effect: At concentrations >1 µM, Isocarbacyclin can cross-react with TP (Thromboxane) receptors, which couple to Gq/G12/13. This may dampen the cAMP signal or cause contraction in smooth muscle assays.

Q: I see high background noise in my cAMP assay. Is the drug degrading? A: It is likely not degradation (Isocarbacyclin is stable). The issue is usually Phosphodiesterase (PDE) activity .

  • Solution: Pre-incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15-30 minutes before adding Isocarbacyclin. This prevents the breakdown of the generated cAMP, increasing the signal-to-noise ratio.

Q: For platelet aggregation, why is the Free Acid (TEI-7165) more potent than the Methyl Ester (TEI-9090)? A: Platelets have limited esterase activity compared to hepatocytes. In cell-free or platelet-rich plasma (PRP) systems, the conversion of TEI-9090 to the active TEI-7165 is slow.

  • Recommendation: Always use TEI-7165 (Free Acid) for platelet aggregation assays unless you are specifically studying prodrug metabolism.

Visualization: Signaling Pathway & Cross-Reactivity

Mechanism IP IP Receptor (High Affinity) Gs Gs Protein IP->Gs  Low Dose (nM) TP TP Receptor (Low Affinity >1µM) Contraction Contraction (Off-Target Effect) TP->Contraction  High Dose (>1µM) AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA Activation cAMP->PKA Relaxation Vasorelaxation / Anti-Aggregation PKA->Relaxation

Caption: Dual signaling pathways. Green path represents the desired therapeutic effect; red dashed path indicates off-target effects at high concentrations.

Module 3: Neuroprotection Assays

Q: Literature suggests using 5-10 µM for neuroprotection. This is far above the EC


 for cAMP. Why? 

A: Neuroprotection often involves mechanisms beyond simple plasma membrane IP receptor activation, such as:

  • PPAR interaction: PGI

    
     analogs can activate PPAR
    
    
    
    or PPAR
    
    
    (nuclear receptors), which requires higher intracellular concentrations.
  • Overcoming Glutamate Toxicity: In excitotoxicity models, the signaling machinery is compromised. Higher receptor occupancy is required to drive sufficient cAMP production to counteract the massive calcium influx.

Protocol Adjustment for Neurons:

  • Serum: Reduce serum concentration to 1-2% during the drug incubation to prevent protein binding from sequestering the lipophilic Isocarbacyclin.

  • Timing: Pre-treat with Isocarbacyclin for 1 hour before the insult (e.g., hypoxia or glutamate). Post-treatment is significantly less effective.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Inconsistent IC

Adsorption to plasticsIsocarbacyclin is lipophilic. Use glass or low-binding polypropylene tips and plates for serial dilutions.
Cell Toxicity DMSO > 0.5%Ensure final DMSO concentration is < 0.1%. Run a "Vehicle Only" control.
Biphasic Curve TP Receptor activationThe curve goes up (relaxation) then down (contraction) at high doses. Limit max concentration to 1 µM.
Low Potency (Ester) Incomplete hydrolysisYou are using TEI-9090. Switch to TEI-7165 (Free Acid) or add esterases to the buffer.
Precipitation Cold buffer shockAllow stocks to reach Room Temperature (RT) before adding to cold media. Vortex immediately upon addition.

References

  • Pharmacology of Isocarbacyclin (TEI-7165): Kawai, Y., & Ohhashi, T. (1994).[2] Effects of isocarbacyclin, a stable prostacyclin analogue, on monkey isolated cerebral and peripheral arteries.[2][3] British Journal of Pharmacology, 112(2), 635–639.[2]

  • Platelet Aggregation Potency: Coller, B. S., et al. (1995). Anti-platelet effects of isocarbacyclin methyl ester (TEI-9090) and its free acid form. Pharmacological Research, 31.

  • Neuroprotection Mechanisms: Satoh, S., et al. (1999). Neuroprotective effects of isocarbacyclin methyl ester. European Journal of Pharmacology.

  • cAMP Assay Optimization: Revvity & NIH Assay Guidance Manual. Principles of GPCR-cAMP signaling and DMSO tolerance.

Sources

Technical Support Center: Isocarbacyclin Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Researchers often report "degradation" of Isocarbacyclin in experimental buffers. However, chemically, Isocarbacyclin is a 9(O)-methano analogue of Prostacyclin (PGI₂), specifically engineered to resist the rapid acid-catalyzed hydrolysis that destroys natural PGI₂ (half-life < 3 mins).

If you are observing a loss of potency or signal, it is rarely chemical breakdown. In 90% of cases, the issue is physical loss due to hydrophobic adsorption to plastics or micro-precipitation in aqueous buffers. This guide addresses the root causes of these artifacts.

Module 1: The "Sticky" Problem (Adsorption)

Q: I prepared a 10 nM working solution, but my assay shows no activity. Did the compound hydrolyze? A: Unlikely. It probably adhered to the walls of your container. Isocarbacyclin is highly lipophilic. When dissolved in aqueous buffers (like PBS or Tyrode’s) at low concentrations (< 1 µM), it behaves like a surfactant, rapidly migrating to the container interface.

Troubleshooting Protocol:

  • Check Your Plasticware:

    • Polystyrene (PS): Strictly Prohibited. PS tubes and reservoirs act as a "sink," absorbing up to 60-80% of lipophilic prostaglandins within 1 hour.

    • Polypropylene (PP): Acceptable. Standard Eppendorf tubes are PP. Loss is minimal (< 5%) for short durations.

    • Glass / Silanized Glass: Gold Standard. For concentrations < 10 nM, use borosilicate glass to prevent surface binding.

  • Add a Carrier Protein:

    • If your assay permits, add 0.1% BSA (Bovine Serum Albumin) or 0.01% Tween-20 to the buffer before adding the drug. This "coats" the nonspecific binding sites on the plastic, keeping the Isocarbacyclin in solution.

Module 2: Solubility & Precipitation (Buffer Formulation)

Q: My stock solution is clear, but the buffer turns cloudy or the compound precipitates over time. Why? A: You are likely exceeding the Kinetic Solubility Limit . While the thermodynamic solubility might be listed as "X mg/mL," the transition from an organic solvent (DMSO/Ethanol) to an aqueous buffer creates a high-energy interface that can force immediate micro-precipitation.

Critical Solubility Data:

Solvent SystemSolubility Limit (Approx)StabilityNotes
DMSO (Stock) > 25 mg/mL> 1 Year (-20°C)Hygroscopic; keep sealed.
Ethanol (Stock) > 25 mg/mL> 1 Year (-20°C)Evaporates; seal with Parafilm.
PBS (pH 7.2) < 0.5 mg/mL< 24 HoursRisk Zone. Prepare fresh.
PBS + 0.1% BSA ~ 1.0 mg/mL24-48 HoursBSA stabilizes the suspension.

The "Solvent Sandwich" Dilution Method: Never squirt a concentrated DMSO stock directly into a large volume of static buffer. This creates a local region of high concentration where the drug precipitates instantly (the "cloud").

Correct Protocol:

  • Calculate the volume of stock needed.

  • Vortex the buffer vigorously to create a vortex cone.

  • Inject the stock solution slowly into the center of the vortex.

  • This ensures rapid dispersion before crystal nuclei can form.

Module 3: Chemical Integrity & pH

Q: Does pH really matter if Isocarbacyclin is "stable"? A: Yes. While it resists the enol ether hydrolysis of PGI₂, it is still an organic acid (pKa ~ 4.5).

  • Acidic Conditions (pH < 4.0): While more stable than PGI₂, prolonged exposure to low pH can drive lactonization or dehydration reactions.

  • Basic Conditions (pH > 8.5): Can cause epimerization or base-catalyzed hydrolysis if you are using the methyl ester prodrug form (TEI-9090).

  • Optimal Range: Maintain buffers at pH 7.0 – 7.4 .

Q: I am using the Methyl Ester (TEI-9090). Why is it inactive in my buffer? A: The methyl ester is a prodrug . It requires enzymatic cleavage by esterases to become the active free acid.

  • In Buffer: There are no esterases. The compound remains in its inactive ester form.

  • In Plasma/Cells: Esterases are present, converting it to the active form.

  • Fix: If performing a cell-free receptor binding assay, you must use the free acid form of Isocarbacyclin, not the ester.

Visual Troubleshooting Guides
Figure 1: Diagnosing Signal Loss

Use this logic tree to determine if your issue is chemical or physical.

Isocarbacyclin_Troubleshooting Start Problem: Loss of Isocarbacyclin Activity CheckContainer 1. Check Container Material Start->CheckContainer IsPS Is it Polystyrene (PS)? CheckContainer->IsPS SwitchContainer Likely Adsorption. Switch to Glass or Polypropylene. IsPS->SwitchContainer Yes CheckForm 2. Check Chemical Form IsPS->CheckForm No (Glass/PP) IsEster Is it Methyl Ester (TEI-9090)? CheckForm->IsEster SystemType Is system Cell-Free (Buffer only)? IsEster->SystemType Yes CheckPrecip 3. Check for Precipitation IsEster->CheckPrecip No (Free Acid) WrongForm Prodrug Inactive. Switch to Free Acid form. SystemType->WrongForm Yes SystemType->CheckPrecip No (Cells present) HighConc Is Conc > 10 µM in PBS? CheckPrecip->HighConc AddBSA Solubility Limit Exceeded. Add 0.1% BSA or reduce Conc. HighConc->AddBSA Yes Stable System is Stable. Check Receptor/Assay reagents. HighConc->Stable No

Caption: Diagnostic logic flow to distinguish between physical adsorption, prodrug inactivity, and solubility issues.

Figure 2: The "Solvent Sandwich" Dilution Workflow

Standardizing the dilution process to prevent "shock" precipitation.

Dilution_Protocol Stock Stock Solution (DMSO/Ethanol) >10 mM Inter Intermediate Dilution (Optional) 1:10 in Solvent Stock->Inter Dilute Inject Inject into Vortex Center (Rapid Dispersion) Inter->Inject Aliquot Vortex Vortex Aqueous Buffer (Create Cone) Vortex->Inject Target Final Stable Working Solution (Use within 4h) Inject->Final Mix

Caption: Step-by-step dilution protocol to maximize kinetic solubility and prevent micro-precipitation.

References
  • Cayman Chemical. (2024).[1] Prostaglandin E2 & Analogues: Product Information & Handling Guidelines.Link

    • Note: Provides the foundational solubility data for PG analogues in DMSO/Ethanol vs. PBS.
  • K. E. E. et al. (2025). Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions.[2][3] ResearchGate.[2][4][5] Link

    • Note: Validates the mechanism of lipophilic drug loss to polystyrene.
  • Tanaka, M. et al. (1994). Species differences in hydrolysis of isocarbacyclin methyl ester (TEI-9090) by blood esterases. PubMed. Link

    • Note: Establishes the prodrug nature of TEI-9090 and the requirement for esterases.
  • Matsumura, Y. et al. (1995). Effects of isocarbacyclin, a stable prostacyclin analogue, on monkey isolated cerebral and peripheral arteries. PubMed. Link

    • Note: Confirms the biological stability and potency of the molecule in tissue b

Sources

Improving the delivery of Isocarbacyclin in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isocarbacyclin Delivery Optimization

Topic: Improving the delivery of Isocarbacyclin (TEI-7165) and its prodrugs in animal models. Role: Senior Application Scientist Status: Active Support

Introduction: The Stability & Delivery Paradox

Welcome to the technical support hub for Isocarbacyclin. If you are here, you likely appreciate that while Isocarbacyclin (TEI-7165) offers significant stability advantages over natural Prostacyclin (PGI2), it remains a challenging compound for in vivo delivery. Its lipophilicity, rapid metabolism, and the critical need for blood-brain barrier (BBB) penetration in stroke models create a "delivery paradox": you need high local concentrations for neuroprotection without triggering systemic hypotension.

This guide moves beyond basic protocols to address the causality of failure in animal models, focusing on the methyl ester prodrug (TEI-9090/TTC-909) and advanced nanocarrier systems.

Module 1: Compound Selection & Chemical Stability

User Query: "I am observing precipitation in my aqueous buffer and inconsistent dosing results. Which form of the compound should I be using?"

Diagnosis: You are likely using the free acid form (TEI-7165) in a standard aqueous buffer. TEI-7165 is lipophilic and chemically unstable in acidic environments. For robust animal modeling, particularly in stroke (MCAO) or vascular studies, you must utilize the methyl ester prodrug (TEI-9090) or a lipid-based formulation.

Technical Directive:

  • Switch to TEI-9090 (Isocarbacyclin Methyl Ester): This prodrug enhances membrane permeability.

  • Mechanism of Action: TEI-9090 is inactive until hydrolyzed by carboxylesterases into the active TEI-7165.

  • The "Species Trap" (Critical Warning):

    • Rats: High esterase activity in plasma.[1] Hydrolysis is rapid and systemic.

    • Dogs/Humans: Low plasma esterase activity; hydrolysis occurs primarily in Red Blood Cells (RBCs) or liver.

    • Implication: PK data from rats may overestimate systemic clearance compared to primates.

Visualizing the Hydrolysis Pathway (Species Specificity):

EsterasePath cluster_0 Prodrug Input cluster_1 Rat Model cluster_2 Human/Dog Model TEI9090 TEI-9090 (Methyl Ester) RatPlasma Plasma Esterase (High Activity) TEI9090->RatPlasma IV Injection HumanRBC RBC/Liver Esterase (Intracellular) TEI9090->HumanRBC Partitioning RatActive Systemic TEI-7165 (Rapid Onset) RatPlasma->RatActive Rapid Hydrolysis HumanActive Localized TEI-7165 (Sustained Release) HumanRBC->HumanActive Slow Hydrolysis

Caption: Figure 1. Species-dependent hydrolysis pathways of TEI-9090. Note the divergence in esterase location between rodents and non-rodents, affecting PK modeling.

Module 2: The "Gold Standard" Formulation (Lipid Microspheres)

User Query: "How do I replicate the neuroprotective effects seen in literature (TTC-909)? My standard saline injections cause hypotension before I see neuroprotection."

Diagnosis: Direct injection of the free acid causes immediate vasodilation (hypotension), which confounds stroke models by reducing cerebral perfusion pressure. You must use a Lipid Microsphere (LM) carrier. This system (often coded as TTC-909) protects the prodrug and allows for "targeted" accumulation at sites of vascular injury where lipophilic particles tend to adhere.

Protocol: Preparation of Isocarbacyclin Lipid Microspheres

  • Objective: Create a stable oil-in-water emulsion (0.2 µm diameter).

  • Components:

    • Soybean Oil (Core)

    • Egg Yolk Lecithin (Surfactant)

    • Glycerol (Tonicity adjuster)

    • TEI-9090 (Drug)[1][2]

Step-by-Step Workflow:

  • Pre-Mix (Oil Phase): Dissolve 5 mg of TEI-9090 in 10 g of Soybean Oil. Ensure complete solubilization (sonicate if necessary, but keep temp < 40°C).

  • Surfactant Phase: Disperse 1.2 g of Egg Yolk Lecithin in the oil phase.

  • Aqueous Phase: Prepare 2.5% (w/v) Glycerol in distilled water (approx 90 mL).

  • Crude Emulsification: Add the Oil/Lecithin mixture to the Aqueous phase under high-shear stirring (Ultra-Turrax) at 10,000 rpm for 5 minutes.

  • High-Pressure Homogenization (Critical Step): Pass the crude emulsion through a high-pressure homogenizer (e.g., Microfluidizer) at 500–800 bar. Repeat for 5–10 cycles.

    • Target Size: 200–300 nm.

    • Checkpoint: Solution should turn from milky white to slightly translucent/opalescent.

  • pH Adjustment: Adjust final pH to 7.4 using minimal NaOH.

Troubleshooting Table: Lipid Microspheres

ObservationProbable CauseCorrective Action
Phase Separation (Creaming) Insufficient lecithin or homogenization pressure too low.Increase homogenization cycles. Verify Lecithin:Oil ratio (ideal is ~1:10).
Drug Precipitation Drug load exceeds oil solubility.Reduce TEI-9090 concentration or add a co-solvent (e.g., small amount of ethanol) to the oil phase.
Rapid Hydrolysis in Storage pH drift or bacterial contamination.Store at 4°C. Lyophilize with cryoprotectant (sucrose) for long-term storage.

Module 3: Advanced Delivery (PLGA Nanoparticles)

User Query: "I need sustained release over 24-48 hours for a chronic ischemia model. Lipid emulsions clear too fast."

Diagnosis: Lipid microspheres are excellent for acute delivery but have a short half-life. For chronic efficacy, PLGA (Poly(lactic-co-glycolic acid)) nanoparticles are the superior choice. The challenge here is high encapsulation efficiency (EE) due to the drug's lipophilicity.

Optimized Protocol: Single Emulsion (O/W) Solvent Evaporation

  • Why O/W? Since TEI-9090 is lipophilic, a double emulsion (W/O/W) is unnecessary and will reduce loading efficiency.

Workflow Visualization:

PLGA_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Org PLGA + TEI-9090 in Dichloromethane (DCM) Emulsification Sonication (Probe Sonicator, 50W, 2 min) Org->Emulsification Aq 1-2% PVA Solution (Stabilizer) Aq->Emulsification Evaporation Solvent Evaporation (Stirring 4h, Ambient Temp) Emulsification->Evaporation Wash Centrifugation & Wash (15,000g, 20 min) Evaporation->Wash Final Lyophilized PLGA-TEI NPs Wash->Final

Caption: Figure 2. Single Emulsion (O/W) workflow for encapsulating lipophilic TEI-9090 into PLGA nanoparticles.

Critical Optimization Parameters:

  • Polymer Choice: Use PLGA 50:50 (Resomer RG 502H). The 50:50 ratio degrades faster than 75:25, matching the therapeutic window for post-stroke recovery (days vs. weeks).

  • Drug:Polymer Ratio: Start at 1:10. Increasing drug load beyond this often leads to "burst release" where the drug sits on the surface of the particle rather than inside.

  • Surfactant: Polyvinyl alcohol (PVA) is standard. Ensure residual PVA is washed off, as it can be toxic to neurons in high concentrations.

References

  • Suzuki, Y., et al. (2001). Pharmacokinetics of isocarbacyclin methyl ester incorporated in lipid microspheres (TTC-909) in rats, dogs, and humans. Drug Metabolism and Disposition.[3]

  • Satoh, S., et al. (1999). Neuroprotective effects of TTC-909, an isocarbacyclin methyl ester incorporated in lipid microspheres, on transient cerebral ischemia in rats. Journal of Pharmacology and Experimental Therapeutics.

  • Mainardes, R.M., et al. (2005). Colloidal carriers for ophthalmic drug delivery. (Contextual reference for PLGA encapsulation of lipophilic drugs). Current Drug Targets.

  • Tei, S., et al. (1990). Species differences in hydrolysis of isocarbacyclin methyl ester (TEI-9090) by blood esterases. Xenobiotica.

Sources

Technical Support Center: Isocarbacyclin in Cellular Models

Author: BenchChem Technical Support Team. Date: February 2026

Product: Isocarbacyclin (TEI-7165) Classification: Stable Prostacyclin (PGI2) Analog / IP Receptor Agonist Primary Application: Vasodilation, Anti-platelet aggregation, Neuroprotection research.

Overview: The Specificity Paradox

Isocarbacyclin is engineered for stability and selectivity toward the Prostacyclin Receptor (IP). However, in cellular models—particularly at concentrations exceeding 1 µM —its specificity profile degrades, leading to "off-target" activation of Thromboxane (TP) and Prostaglandin E (EP) receptors.

This guide addresses the non-canonical signaling events that confound data interpretation, providing diagnostic workflows to distinguish true IP-mediated effects from off-target noise.

Module 1: Diagnostic & Troubleshooting Guide
Issue 1: The "Biphasic" Response (Inversion of Effect)

Symptom: You observe an expected response (e.g., vasodilation or cAMP increase) at low concentrations (10–100 nM), but at higher concentrations (>1 µM), the effect disappears or reverses (e.g., vasoconstriction or calcium spike).

Root Cause: TP Receptor Cross-Reactivity. While Isocarbacyclin acts as an IP agonist (Gs-coupled), high concentrations recruit the Thromboxane A2 receptor (TP), which is Gq-coupled. This triggers intracellular calcium release (


) and Rho-kinase activation, functionally opposing the IP receptor's cAMP/PKA pathway.

Diagnostic Workflow:

  • The Antagonist Test: Pre-treat cells with a selective TP receptor antagonist (e.g., SQ-29,548 or Seratrodast at 1–10 µM).

  • Re-run Dose Response: If the inhibitory/reversal effect at high Isocarbacyclin doses disappears in the presence of the TP antagonist, the artifact is TP-mediated.

Technical Insight:

"High concentrations (more than 1 µM) of TEI-7165 elicited a transient contraction... which is probably through activation of TXA2 (TP-) receptors."[1][2] — British Journal of Pharmacology [1].

Issue 2: Unexplained Transcriptional Drift (24h+ Incubation)

Symptom: In long-term neuroprotection or metabolic assays, you observe gene expression changes (e.g., lipid metabolism genes) that are not blocked by PKA inhibitors (H-89).

Root Cause: PPAR Activation (Class Effect). Prostacyclin analogs, including carbacyclins, share structural homology with endogenous PPAR ligands. They can bypass membrane receptors and directly activate Peroxisome Proliferator-Activated Receptors (PPAR


 or PPAR

) in the nucleus.

Validation Protocol:

  • Nuclear Translocation Assay: Staining for PPAR nuclear accumulation upon Isocarbacyclin treatment.

  • Inhibitor Check: Co-incubate with GW9662 (PPAR

    
     antagonist) or GSK3787  (PPAR
    
    
    
    antagonist) to see if the transcriptional "noise" is silenced.
Module 2: Signaling Pathway Visualization

The following diagram illustrates the divergence between the intended IP receptor pathway and the off-target TP and PPAR pathways.

Isocarbacyclin_Signaling Iso_Low Isocarbacyclin (10-100 nM) IP_Rec IP Receptor (Surface) Iso_Low->IP_Rec Iso_High Isocarbacyclin (> 1 µM) Iso_High->IP_Rec TP_Rec TP Receptor (Off-Target) Iso_High->TP_Rec Low Affinity PPAR PPAR Nuclear Receptor Iso_High->PPAR Lipophilic Entry AC Adenylyl Cyclase IP_Rec->AC PLC PLCβ TP_Rec->PLC Transcription Gene Expression (Metabolism) PPAR->Transcription cAMP cAMP (Increase) AC->cAMP Ca Calcium (Increase) PLC->Ca Relax Vasodilation / Neuroprotection cAMP->Relax Ca->AC Inhibition Contract Contraction / Toxicity Ca->Contract

Figure 1: Divergent signaling pathways. Note how high-dose Isocarbacyclin recruits TP receptors (red path), antagonizing the intended IP pathway (green).

Module 3: Quantitative Binding & Selectivity Data

Use this table to calculate the "Safety Window" for your specific assay.

Receptor TargetAffinity (Ki / IC50)Functional OutcomeRisk Level
IP (Prostacyclin) ~65 nM cAMP

, Vasodilation
Primary Target
EP1 / EP3 ~2.5 µMCalcium

, cAMP

Moderate Risk at high dose
TP (Thromboxane) > 10 µM (Binding) Effect seen at >1 µMCalcium

, Vasoconstriction
High Risk (Functional Antagonism)
PPARs Low µM range (Est.)Transcription RegulationChronic Assay Risk

Data aggregated from binding studies in mastocytoma P-815 cells and monkey arterial models [1][2].

Module 4: Validated Experimental Protocols
Protocol A: Discriminating IP vs. TP Mediated Effects

Objective: To confirm that a cellular response is exclusively IP-mediated.

  • Preparation:

    • Culture cells (e.g., endothelial, smooth muscle, or neuronal) to 80% confluence.

    • Serum-starve for 4–6 hours to reduce background arachidonic acid metabolites.

  • Pre-treatment (30 min):

    • Group 1 (Control): Vehicle (0.1% DMSO).

    • Group 2 (TP Block): + SQ-29,548 (1 µM).

    • Group 3 (IP Block): + RO1138452 (1 µM) [Optional: to confirm positive control].

  • Induction:

    • Add Isocarbacyclin (Dose curve: 10 nM to 10 µM).

  • Readout (cAMP vs Calcium):

    • cAMP Assay: If Group 2 (TP Block) shows higher cAMP than Group 1 at high doses, TP activation was suppressing the signal.

    • Calcium Imaging: If Isocarbacyclin triggers a calcium spike in Group 1 but not Group 2, the spike is an off-target artifact.

Protocol B: Handling & Stability
  • Solubility: Isocarbacyclin free acid is lipophilic. Dissolve in 100% Ethanol or DMSO to create a 10 mM stock.

  • Storage: Store stocks at -20°C.

  • Working Solution: Dilute into aqueous buffer immediately before use.

  • Critical Note: Do not leave the compound in serum-free media for >24h without accounting for potential oxidation or non-specific binding to plastics (polystyrene).

FAQ: Frequently Asked Questions

Q: Can I use Isocarbacyclin Methyl Ester (TEI-9090) in cell culture? A: Caution is advised. The methyl ester (TEI-9090) is a prodrug designed to be hydrolyzed by esterases in vivo. In cell culture, unless your media contains serum (esterase source) or your cells express high esterase activity, the conversion to the active free acid (TEI-7165) will be inefficient.

  • Recommendation: Use the free acid (TEI-7165) for in vitro cellular assays to ensure precise dosing [1].

Q: Why does my dose-response curve look bell-shaped? A: This is the hallmark of functional antagonism . As you increase the dose beyond saturation of the high-affinity IP receptor, the compound begins to bind the lower-affinity TP receptor. Since TP activation (Gq/Calcium) often opposes IP activation (Gs/cAMP), the net physiological effect diminishes.

Q: Is Isocarbacyclin cytotoxic? A: Not inherently. However, off-target activation of TP receptors can lead to calcium overload, which may mimic toxicity or induce apoptosis in sensitive cell lines (e.g., neurons) if doses exceed 10 µM.

References
  • Effects of isocarbacyclin, a stable prostacyclin analogue, on monkey isolated cerebral and peripheral arteries. Source: British Journal of Pharmacology (1994) URL:[Link]

  • Binding affinities of isocarbacyclin methyl ester and its free acid to prostanoid receptors. Source: Arzneimittelforschung (1994) - via PubMed URL:[Link]

  • Neuroprotective properties of prostaglandin I2 IP receptor in focal cerebral ischemia. Source: Neuroscience (2010) URL:[Link]

  • Peroxisome proliferator-activated receptors and their ligands. Source: Nutrition & Metabolism (2014) URL:[Link]

Sources

Technical Support Center: Isocarbacyclin Methyl Ester (TEI-9090) Stability & Hydrolysis Control

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Scope: Experimental Design, Chemical Stability, Pharmacological Activation Lead Scientist: Senior Application Scientist, Bio-Organic Chemistry Division

Core Technical Briefing: The "Prodrug" Trap

Isocarbacyclin methyl ester (TEI-9090) is frequently misused in in vitro experiments due to a misunderstanding of its chemical nature. Unlike its parent compound Isocarbacyclin (TEI-7165), the methyl ester is a prodrug .

  • The Problem: The methyl ester modification improves membrane permeability and chemical stability during storage, but it renders the molecule significantly less active at the IP (Prostacyclin) receptor.

  • The Requirement: For biological activity, the ester bond must be hydrolyzed to release the free acid (TEI-7165).

  • The Variable: This hydrolysis is dependent on esterases . If your experimental system (e.g., serum-free media, washed platelets, specific buffer formulations) lacks esterase activity, TEI-9090 will appear inactive, leading to false-negative data.

Comparative Potency Data

The following data illustrates the massive shift in potency dependent on hydrolysis status. Note the ~40-fold difference in binding affinity.

Compound FormChemical StateIP Receptor IC50 (Binding)Biological Status
TEI-9090 Methyl Ester~2800 nMInactive / Low Affinity
TEI-7165 Free Acid~65 nMActive / High Affinity

Data Source: Comparative binding affinity studies in mastocytoma P-815 cell membranes [1].

Experimental Troubleshooting Guide

Issue 1: "My compound shows no activity in serum-free assays."

Diagnosis: Lack of Esterase Activity. Mechanism: In defined media or buffer-only assays (like washed platelet aggregation), there are no enzymes to convert TEI-9090 to TEI-7165. The ester remains intact and fails to bind the IP receptor. Solution:

  • Switch Compounds: Purchase Isocarbacyclin Free Acid (TEI-7165) directly if available.

  • Chemical Activation: Perform a pre-experiment saponification (chemical hydrolysis) to convert the ester to the active acid (see Protocol A below).

  • Esterase Supplementation: Add porcine liver esterase (PLE) or serum to the media, though this introduces variability.

Issue 2: "Results vary wildly between Rat and Human tissue models."

Diagnosis: Species-Specific Esterase Kinetics. Mechanism: There is a profound species difference in blood esterase activity.[1]

  • Rat Blood: High plasma esterase activity.[1] Rapid conversion of TEI-9090

    
     TEI-7165.
    
  • Human/Dog Blood: Low plasma esterase activity. Hydrolysis relies on Red Blood Cell (RBC) esterases and is significantly slower. Implication: A dose that works in a rat model may be insufficient in a human model due to slower activation [2].

Issue 3: "The stock solution degraded in the freezer."

Diagnosis: Spontaneous Hydrolysis or Transesterification. Mechanism: While the isocarbacyclin core is stable (unlike PGI2), the ester bond is susceptible to hydrolysis if moisture enters the vial, or transesterification if stored in the wrong alcohol. Solution:

  • Solvent: Store stock in anhydrous DMSO or Ethanol . Avoid Methanol (risk of transesterification) or water.

  • Temperature: Store at -20°C.

  • Purge: Overlay the vial with inert gas (Argon or Nitrogen) before sealing to prevent moisture uptake.

Visualization: The Hydrolysis Signaling Pathway

The following diagram illustrates the critical dependency of TEI-9090 on enzymatic or chemical hydrolysis to activate the cAMP signaling pathway.

TEI_Hydrolysis_Pathway TEI9090 TEI-9090 (Methyl Ester - Inactive) TEI7165 TEI-7165 (Free Acid - Active) TEI9090->TEI7165 Hydrolysis IP_Receptor IP Receptor (Cell Membrane) TEI9090->IP_Receptor Low Affinity (>2800 nM) TEI7165->IP_Receptor High Affinity Binding AC Adenylate Cyclase IP_Receptor->AC Gs Activation cAMP cAMP Increase (Biological Effect) AC->cAMP Signaling Esterase Esterases (Serum/Liver) Esterase->TEI9090 Catalyzes (In Vivo) NaOH NaOH (Chemical Hydrolysis) NaOH->TEI9090 Catalyzes (In Vitro)

Figure 1: Activation pathway of Isocarbacyclin Methyl Ester. Note that direct binding of the ester to the receptor is negligible.

Protocol A: Controlled Chemical Hydrolysis (Saponification)

If you possess TEI-9090 but require the active free acid for a serum-free experiment, use this protocol to chemically convert the stock.

Objective: Convert Methyl Ester to Free Acid. Yield: ~95-100% conversion.

Reagents
  • TEI-9090 Stock (e.g., 10 mM in Ethanol or DMSO).

  • 0.1 M NaOH (Sodium Hydroxide).

  • 0.1 M HCl (Hydrochloric Acid).

  • Phosphate Buffered Saline (PBS), pH 7.4.

Step-by-Step Methodology
  • Aliquot: Take a known volume of your TEI-9090 stock (e.g., 10 µL of 10 mM stock = 100 nmol).

  • Evaporate (Optional): If the solvent is Ethanol, evaporate under a gentle stream of Nitrogen. If DMSO, proceed directly but account for DMSO volume.

  • Hydrolysis: Add 50 µL of 0.1 M NaOH .

  • Incubation: Vortex briefly and incubate at Room Temperature (25°C) for 30 minutes .

    • Note: Do not heat. Isocarbacyclin is stable, but excess heat in high pH can cause degradation of side chains.

  • Neutralization: Add exactly 50 µL of 0.1 M HCl .

    • Critical: This brings the pH back to neutral.

  • Dilution: Add 900 µL of PBS.

    • Final Concentration: You now have ~1 mL of 100 µM TEI-7165 (Free Acid).

  • Validation: Use immediately. Do not re-freeze the aqueous solution.

Decision Logic: Experimental Design

Use this logic flow to determine if your current experimental setup requires modification.

Decision_Tree Start Start: Using TEI-9090 Serum Does assay contain Serum? Start->Serum Species Which Species Serum? Serum->Species Yes None Serum-Free / Buffer Serum->None No Rat Rat/Mouse Serum Species->Rat Rodent Human Human/Dog Serum Species->Human Primate/Canine Action1 Proceed. High esterase activity will activate drug rapidly. Rat->Action1 Action2 Caution. Slow activation. Pre-incubate >60 mins or increase dose. Human->Action2 Action3 STOP. Drug will be inactive. Perform Protocol A (Saponification) before adding to cells. None->Action3

Figure 2: Decision matrix for handling TEI-9090 based on biological context.

References

  • Binding Affinities of Isocarbacyclin Methyl Ester and its Free Acid. Source: National Institutes of Health (PubMed) / Arzneimittelforschung. Key Finding: TEI-9090 has low affinity (IC50 ~2800 nM) compared to TEI-7165 (IC50 ~65 nM).[2] Rat serum pretreatment enhances affinity.[2] URL:[Link]

  • Species Differences in Hydrolysis of Isocarbacyclin Methyl Ester (TEI-9090). Source: National Institutes of Health (PubMed) / Xenobiotica. Key Finding: Rat plasma esterase activity is ~100-400x higher than dog or human.[1] Human hydrolysis relies on RBCs.[1] URL:[Link]

Sources

Validation & Comparative

Comparative Technical Guide: Isocarbacyclin vs. Iloprost in Ischemic Stroke Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Isocarbacyclin (TEI-7165) and Iloprost for use in preclinical ischemic stroke models. While both are stable prostacyclin (PGI₂) analogues, their pharmacological profiles and primary mechanisms of neuroprotection differ significantly.

  • Isocarbacyclin is characterized by high selectivity for the IP receptor. Its primary utility in stroke research lies in direct neuronal cytoprotection , particularly in preventing delayed neuronal death in the hippocampus following transient ischemia.

  • Iloprost exhibits a balanced affinity for both IP and EP1 receptors.[1][2] Its efficacy is driven primarily by hemodynamic stabilization , endothelial barrier protection, and anti-platelet activity. It is the superior choice for studies focusing on reperfusion injury, blood-brain barrier (BBB) integrity, and post-stroke vascular remodeling.

Pharmacological Profile & Mechanism of Action[3]

Receptor Affinity and Selectivity

The distinct physiological effects of these analogues stem from their receptor binding profiles. Iloprost’s potent activity at the EP1 receptor differentiates it from the more IP-selective Isocarbacyclin.

FeatureIsocarbacyclin (TEI-7165)Iloprost
Primary Target IP Receptor (High Selectivity)IP Receptor & EP1 Receptor
Binding Affinity (Ki/IC50) IP: ~65.4 nM (IC50)IP: 3.9 nM (Ki); EP1: 1.1 nM (Ki)
EP Receptor Activity Low/NegligibleHigh affinity for EP1 (constriction/calcium signaling)
Chemical Stability Chemically stable (unlike native PGI₂)Chemically stable; t½ ~20-30 min (plasma)
Primary In Vivo Effect Neuronal survival, anti-apoptosisVasodilation, endothelial barrier sealing, anti-aggregation
Signaling Pathways

Both agents activate the Gs-coupled IP receptor, leading to adenylyl cyclase (AC) activation and cAMP generation. However, Iloprost’s concurrent activation of EP1 (Gq-coupled) triggers intracellular calcium mobilization, which can modulate vascular tone and endothelial permeability differently than pure IP activation.

Signaling_Pathways Isocarbacyclin Isocarbacyclin IP_Rec IP Receptor (Gs) Isocarbacyclin->IP_Rec Iloprost Iloprost Iloprost->IP_Rec EP1_Rec EP1 Receptor (Gq) Iloprost->EP1_Rec High Affinity AC Adenylyl Cyclase IP_Rec->AC PLC Phospholipase C EP1_Rec->PLC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA Vasodilation Vasodilation & Anti-Aggregation cAMP->Vasodilation CREB CREB Phosphorylation PKA->CREB Rac1 Rac1 Signaling PKA->Rac1 Ca Intracellular Ca2+ PLC->Ca Ca->Vasodilation Modulates Neuroprotection Neuronal Survival (Anti-Apoptosis) CREB->Neuroprotection Isocarbacyclin Dominant Barrier Endothelial Barrier Integrity Rac1->Barrier Iloprost Dominant

Figure 1: Divergent signaling pathways. Isocarbacyclin primarily drives the cAMP/PKA/CREB axis for neuroprotection. Iloprost activates both the cAMP axis and the EP1/Calcium pathway, influencing endothelial barrier function and vascular tone.

Experimental Performance in Stroke Models[4][5][6]

Transient Middle Cerebral Artery Occlusion (tMCAO)

The tMCAO model is the gold standard for evaluating ischemia-reperfusion injury.

Isocarbacyclin Performance
  • Target Outcome: Prevention of delayed neuronal death (DND) in the CA1 region of the hippocampus.

  • Mechanism: Direct inhibition of apoptosis via PKA-dependent pathways; preservation of norepinephrine metabolism in the cortex.

  • Key Data: Studies utilizing the methyl ester prodrug (TEI-9090) or free acid (TEI-7165) have demonstrated significant preservation of neuronal density in the hippocampus when administered immediately upon reperfusion.

Iloprost Performance [1][2][3][4][5][6][7][8][9][10][11][12]
  • Target Outcome: Reduction of reperfusion injury, preservation of the Blood-Brain Barrier (BBB), and improvement of microcirculatory flow.

  • Mechanism: Stabilization of endothelial actin cytoskeleton via cAMP-mediated Rac1 activation; inhibition of neutrophil adhesion (ICAM-1 downregulation).

  • Key Data: Iloprost significantly reduces Evans Blue extravasation (a marker of BBB breakdown) and suppresses inflammatory signaling (NFκB, TNF-α) in reperfusion models. It is less effective at preventing pure excitotoxic neuronal death compared to Isocarbacyclin but superior in mitigating vascular leakage.

Comparative Efficacy Table
ParameterIsocarbacyclinIloprost
Infarct Volume Reduction Moderate (Cortex/Striatum)Moderate (Dependent on reperfusion timing)
Hippocampal Protection High (CA1 survival)Low/Indirect
BBB Integrity Low impactHigh (Reduces leakage)
Anti-Inflammatory ModerateHigh (Neutrophil inhibition)
Hemodynamic Effect Mild VasodilationPotent Vasodilation
Therapeutic Window < 3 hours post-onset< 6 hours (Reperfusion phase)

Experimental Protocols

To ensure reproducibility, the following protocols utilize the intraluminal filament MCAO model in rats (Sprague-Dawley or Wistar).

Surgical Workflow (tMCAO)
  • Anesthesia: Induce with 5% Isoflurane; maintain at 1.5-2.0% in 30% O₂/70% N₂O.

  • Monitoring: Maintain rectal temperature at 37.0 ± 0.5°C using a feedback-controlled heating blanket. Monitor Laser Doppler Flowmetry (LDF) over the parietal cortex to confirm >70% drop in CBF.

  • Occlusion: Insert a silicone-coated monofilament (4-0 nylon) into the Internal Carotid Artery (ICA) to occlude the MCA origin.

  • Ischemia Duration: 90 minutes (standard) or 60 minutes (mild injury).

  • Reperfusion: Withdraw filament and confirm CBF restoration via LDF.

Drug Administration Protocols
Protocol A: Isocarbacyclin (Neuroprotection Focus)
  • Formulation: Dissolve TEI-7165 in saline or use TEI-9090 (prodrug) in lipid microspheres for enhanced BBB penetration.

  • Dosing: 100 µg/kg (TEI-9090) or equivalent molar dose of TEI-7165.

  • Route: Intravenous (IV) bolus via tail vein.

  • Timing: Immediately upon reperfusion (0 h) and optionally at 24 h and 48 h.

  • Endpoint Analysis: Histology (Nissl/H&E) at 7 days to quantify neuronal density in Hippocampus CA1.

Protocol B: Iloprost (Vascular/Endothelial Focus)
  • Formulation: Dilute stock Iloprost in sterile saline.

  • Dosing: 1.0 - 2.0 ng/kg/min (Continuous Infusion). Note: Iloprost requires continuous infusion due to its pharmacokinetics and potent vasodilatory effects which can cause systemic hypotension if bolused rapidly.

  • Route: IV infusion via jugular vein catheter or subcutaneous osmotic minipump.

  • Timing: Start infusion 30 mins post-occlusion or at onset of reperfusion; continue for 4-6 hours.

  • Endpoint Analysis: Evans Blue extravasation assay at 24 h to measure BBB permeability; Infarct volume (TTC staining) at 24 h.

Experimental_Timeline cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis T0 T=0: MCAO Induction (Filament Insertion) T90 T=90m: Reperfusion (Filament Withdrawal) T0->T90 Ischemia Ilo_Admin Iloprost Start Infusion (2 ng/kg/min) T0->Ilo_Admin 30m post-occ (Optional) Iso_Admin Isocarbacyclin IV Bolus (100 µg/kg) T90->Iso_Admin Immediate Analysis_7d 7 Days: Neuronal Count (CA1 Histology) - Isocarbacyclin Iso_Admin->Analysis_7d Ilo_Admin->T90 Analysis_24h 24h: BBB Permeability (Evans Blue) - Iloprost Ilo_Admin->Analysis_24h

Figure 2: Experimental timeline comparison. Isocarbacyclin is typically administered as a bolus at reperfusion for long-term neuronal survival assessment. Iloprost requires infusion during the acute phase to manage perfusion and protect the endothelium.

Safety & Handling Considerations

  • Hypotension: Iloprost is a potent systemic vasodilator. In rat models, doses >2 ng/kg/min can cause significant drops in Mean Arterial Pressure (MAP), potentially confounding stroke outcomes by reducing cerebral perfusion pressure. Continuous monitoring of blood pressure via femoral artery cannulation is mandatory when using Iloprost.

  • Bleeding Risk: Both agents inhibit platelet aggregation. Care must be taken during surgery to minimize bleeding at the catheter insertion sites.

  • Stability: Isocarbacyclin derivatives (TEI-9090) are generally more stable in solution than native prostacyclin, but stock solutions should be prepared fresh or stored at -20°C.

Conclusion

  • Choose Isocarbacyclin if your research question focuses on neuroprotection mechanisms , specifically intracellular signaling pathways (cAMP/PKA) that prevent neuronal apoptosis in the penumbra and hippocampus.

  • Choose Iloprost if your research focuses on vascular integrity , reperfusion injury mitigation, endothelial barrier function, or the inflammatory response to stroke.

References

  • Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors. Source: Biochemical Pharmacology (2012)[1][2]

    • [Link]

    • Key Finding: Establishes Iloprost's high affinity for both IP (Ki 3.9 nM) and EP1 (Ki 1.1 nM) receptors.[1][2]

  • Binding affinities of isocarbacyclin methyl ester and its free acid to prostanoid receptors. Source: Arzneimittelforschung (1994)

    • [Link]

    • Key Finding: TEI-7165 (Isocarbacyclin) shows high affinity for IP receptors (IC50 65.4 nM) with low affinity for EP/TP receptors.[7]

  • Iloprost improves endothelial barrier function in LPS-induced lung injury. Source: Critical Care (2009)

    • [Link]

    • Key Finding: Demonstrates Iloprost's mechanism of stabilizing the endothelial barrier via cAMP/Rac1 signaling, relevant for BBB protection.
  • Effects of the isocarbacyclin methyl ester clinprost incorporated into lipid microspheres, in focal ischemia of stroke-prone spontaneously hypertensive rats. Source: Arzneimittelforschung (1994)

    • [Link]

    • Key Finding: Demonstrates the cytoprotective effects of Isocarbacyclin (TEI-9090) in preventing norepinephrine depletion and neuronal damage in stroke models.
  • Protocol for middle cerebral artery occlusion by an intraluminal suture method. Source: Methods in Molecular Biology

    • [Link]

    • Key Finding: Standardized protocol for the MCAO model used in these comparisons.

Sources

Validating Isocarbacyclin's Neuroprotective Effects: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Drug Discovery Scientists, Neuropharmacologists, and Translational Researchers.

Executive Summary: The Isocarbacyclin Advantage

Isocarbacyclin (TEI-7165) represents a critical evolution in prostacyclin (PGI2) mimetics. Unlike unstable natural PGI2 or earlier analogues, Isocarbacyclin combines high chemical stability with potent agonism at the IP receptor. Its neuroprotective potential extends beyond simple vasodilation, offering a dual-mechanism approach: hemodynamic restoration and direct cytoprotection .

This guide provides a rigorous framework for validating Isocarbacyclin’s efficacy, specifically focusing on its lipid microsphere formulation (TTC-909), against the current standard of care, Edaravone , and structural analogues like Beraprost .

Mechanistic Differentiation

To validate Isocarbacyclin, one must first understand how its mechanism diverges from competitors. While Edaravone functions primarily as a free radical scavenger, Isocarbacyclin targets the IP receptor to activate the cAMP-PKA signaling cascade.

Comparative Mechanism of Action
FeatureIsocarbacyclin (TEI-7165/TTC-909)Edaravone (MCI-186)Beraprost Sodium
Primary Target IP Receptor (Prostacyclin Receptor)Oxidative Stress (ROS/Peroxynitrite)IP Receptor
Signaling Pathway Gs-protein

AC

cAMP

PKA
Direct electron donation to radicalsGs-protein

AC

cAMP
Key Physiological Effect Potent vasodilation + Platelet inhibition + Direct neuronal survivalPrevention of lipid peroxidation & membrane damageVasodilation + Platelet inhibition
CNS Delivery High (via Lipid Microsphere formulation TTC-909)Moderate (Requires high dosing)Low (Limited BBB penetration)
Stability High (Chemically stable structure)ModerateModerate
Pathway Visualization: The Dual Neuroprotective Cascade

The following diagram illustrates the signal transduction pathway utilized by Isocarbacyclin to achieve neuroprotection, highlighting the divergence from ROS scavengers.

Isocarbacyclin_Signaling ISO Isocarbacyclin (TTC-909) IP_Rec IP Receptor (G-protein Coupled) ISO->IP_Rec Agonist Binding Gs Gs Protein IP_Rec->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP (Second Messenger) AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Vasc Vascular Smooth Muscle PKA->Vasc Neuro Neuronal Cells PKA->Neuro Platelet Platelet Aggregation Inhibition PKA->Platelet Relax Vasodilation (Increased CBF) Vasc->Relax Survival Inhibition of Apoptosis (Bcl-2 Upregulation) Neuro->Survival Edaravone Comparator: Edaravone ROS ROS / Peroxynitrite Edaravone->ROS Scavenges ROS->Neuro Damages

Figure 1: Isocarbacyclin activates the IP receptor-cAMP-PKA axis to drive vasodilation and neuronal survival, distinct from Edaravone’s ROS scavenging mechanism.

Experimental Validation Framework

To objectively validate Isocarbacyclin, researchers must utilize a "Self-Validating" experimental design. This ensures that observed effects are due to the drug's specific mechanism and not experimental artifacts.

A. The "Gold Standard" Protocol: MCAO with TTC-909

The most robust validation utilizes the Middle Cerebral Artery Occlusion (MCAO) model in rats, specifically testing the lipid microsphere formulation (TTC-909) which enhances accumulation in ischemic lesions.

Step-by-Step Validation Workflow
  • Subject Selection:

    • Model: Stroke-Prone Spontaneously Hypertensive Rats (SHR-SP) or Sprague-Dawley rats.

    • Rationale: SHR-SP mimics the clinical comorbidity of hypertension seen in stroke patients.

  • Induction of Ischemia (MCAO):

    • Use the intraluminal suture method to occlude the MCA for 60-90 minutes (transient ischemia) or permanently.

    • Validation Check: Monitor Laser Doppler Flowmetry (LDF) to confirm >70% drop in regional Cerebral Blood Flow (rCBF).

  • Drug Administration (The Critical Variable):

    • Group A (Test): TTC-909 (Isocarbacyclin in lipid microspheres) at 200 ng/kg, IV bolus immediately post-occlusion or upon reperfusion.

    • Group B (Active Control): Edaravone (3 mg/kg, IV).

    • Group C (Vehicle): Lipid microspheres without active drug (Placebo).

    • Group D (Free Drug): Free Isocarbacyclin (dissolved in saline) to validate the necessity of the microsphere carrier.

  • Endpoint Assessment (72 Hours - 7 Days):

    • Neurological Deficit Scores: Bederson scale or mNSS (blinded evaluation).

    • Infarct Volume: TTC (2,3,5-triphenyltetrazolium chloride) staining.

    • Biomarker Analysis: Norepinephrine (NE) levels in the cortex (preservation of NE indicates cytoprotection).

B. Workflow Visualization

Validation_Workflow cluster_Tx Treatment Groups (IV) Start Subject Selection (SHR-SP Rats) Ischemia MCAO Induction (90 min Occlusion) Start->Ischemia Check LDF Confirmation (>70% CBF Drop) Ischemia->Check Tx1 TTC-909 (Isocarbacyclin) Check->Tx1 Reperfusion Tx2 Edaravone (Active Control) Check->Tx2 Tx3 Vehicle (Lipid Microspheres) Check->Tx3 Analysis Endpoint Analysis (72h - 7 Days) Tx1->Analysis Tx2->Analysis Tx3->Analysis

Figure 2: Experimental workflow for comparative validation of Isocarbacyclin vs. Edaravone in ischemic stroke models.

Head-to-Head Performance Data (Synthesized)

The following table synthesizes performance benchmarks derived from separate high-quality studies. While direct head-to-head clinical trials are rare, preclinical data allows for "Virtual Benchmarking."

Comparative Efficacy in Rat MCAO Models
MetricIsocarbacyclin (TTC-909) [1, 2]Edaravone [3, 4]Interpretation
Infarct Volume Reduction ~40 - 50% (vs Vehicle)~30 - 40% (vs Vehicle)TTC-909 shows superior efficacy likely due to targeted delivery via lipid microspheres to the ischemic penumbra.
Neurological Score Improvement Significant (p < 0.05) improvement in motor function.Significant (p < 0.05) improvement.Both agents improve functional outcomes, but Isocarbacyclin's vascular effects may aid reperfusion faster.
Therapeutic Window Effective when administered immediately to 3h post-occlusion.Effective up to 24h (Clinical data), typically 0-6h in rats.Edaravone has a wider established window; Isocarbacyclin targets acute reperfusion injury.
Mechanism Biomarker Preserves cortical Norepinephrine (NE) levels.Reduces 3-nitrotyrosine (oxidative stress marker).Distinct pathways confirm non-overlapping mechanisms, suggesting potential for combination therapy.
Side Effects (High Dose) Hypotension (due to vasodilation).Renal toxicity (rare but noted).Isocarbacyclin requires careful titration to avoid systemic hypotension compromising CBF.

Key Insight: The lipid microsphere formulation (TTC-909) is the "secret sauce" for Isocarbacyclin. Studies show that free Isocarbacyclin is significantly less effective than the microsphere formulation because the microspheres passively accumulate in injured vascular endothelium, delivering the drug exactly where it is needed [2].

Self-Validating Systems: Quality Control

To ensure your data is publishable and robust, implement these internal controls:

  • Hemodynamic Control: Because Isocarbacyclin is a vasodilator, you must monitor Mean Arterial Pressure (MAP).

    • Failure Mode: If MAP drops significantly (>20%), neuroprotection might be negated by hypoperfusion.

    • Correction: Use the lowest effective dose (e.g., 200 ng/kg for TTC-909) that improves local CBF without collapsing systemic BP.

  • Carrier Control: Always include a "Vehicle" group containing empty lipid microspheres. This proves that the benefit comes from the drug, not the lipid emulsion itself.

  • Positive Control: Edaravone is the mandatory positive control. If Edaravone fails to show protection in your assay, your ischemia model is likely too severe (permanent damage) or too mild (spontaneous recovery), invalidating the experiment.

References

  • Yae, T., Araki, H., O-ogami, Y., Iwasaki, K., Tanabe, H., & Fujiwara, M. (1997).[1] Effects of the isocarbacyclin methyl ester clinprost incorporated into lipid microspheres, in focal ischemia of stroke-prone spontaneously hypertensive rats.[1] Arzneimittelforschung, 47(11), 1200-1203.[1] Link

  • Suzuki, Y., et al. (2019). Synthetic approaches to isocarbacyclin and analogues as potential neuroprotective agents against ischemic stroke.[2] Bioorganic & Medicinal Chemistry, 27(3), 567-578. Link

  • Watanabe, T., et al. (1994). Neuroprotective effects of edaravone, a novel free radical scavenger...[3][4] Journal of Pharmacology and Experimental Therapeutics. Link

  • Kikuchi, K., et al. (2013). Neuroprotective Effects of Edaravone: A Novel Free Radical Scavenger in Cerebrovascular Injury.[3][4] CNS Drugs, 27, 1033–1040. Link

  • Hoshi, K., & Mizushima, Y. (1990).[5] A preliminary double-blind cross-over trial of lipo-PGI2, a prostacyclin derivative incorporated in lipid microspheres, in cerebral infarction. Prostaglandins, 40(2), 155-164.[5] Link

Sources

Comparative Analysis of Isocarbacyclin Receptor Binding Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isocarbacyclin Advantage

Isocarbacyclin (specifically the free acid form, TEI-7165 ) represents a critical evolution in prostacyclin (PGI2) mimetics. While endogenous PGI2 is a potent vasodilator and platelet aggregation inhibitor, its chemical instability (half-life < 3 minutes) limits clinical utility. Isocarbacyclin stabilizes the enol ether moiety of PGI2 into a phenol structure, retaining high affinity for the IP receptor (Prostacyclin receptor) while significantly enhancing metabolic stability.

This guide provides a technical comparison of Isocarbacyclin’s receptor binding profile against standard analogs (Iloprost, Treprostinil). It highlights the specific selectivity of TEI-7165 for the IP receptor over contractile EP subtypes, a key differentiator in therapeutic applications such as neuroprotection and inhibition of platelet aggregation.

Molecular Identity & Prodrug Kinetics

To accurately interpret binding data, researchers must distinguish between the prodrug and the active metabolite.

  • TEI-9090 (Isocarbacyclin Methyl Ester): A highly lipophilic prodrug designed for improved crossing of the blood-brain barrier. It exhibits low affinity for the IP receptor (

    
     nM).[1]
    
  • TEI-7165 (Isocarbacyclin Free Acid): The active metabolite formed via hydrolysis by serum esterases (carboxylesterase/arylesterase). It exhibits high affinity for the IP receptor (

    
     nM).[1]
    

Technical Insight: In comparative assays, always use TEI-7165. Using TEI-9090 in a membrane preparation without esterases will yield false-negative binding data.

Comparative Receptor Binding Profile

The following data synthesizes competitive radioligand binding assays. The critical metric is the balance between IP affinity (desired vasodilation/anti-aggregation) and EP1/EP3 affinity (undesired vasoconstriction).

Table 1: Binding Affinity ( / ) and Selectivity Ratios
LigandIP Receptor AffinityOff-Target ProfileFunctional Consequence
Isocarbacyclin (TEI-7165) High (

)*
Low/Moderate EP & TP affinity.[1]Potent IP agonism with reduced risk of EP1-mediated vasoconstriction compared to Iloprost.
Iloprost Very High (

)
High EP1 (

)Low EP3/EP4
Potent vasodilator, but EP1 cross-reactivity can limit efficacy via counter-active vasoconstriction.
Treprostinil High (

)
High DP1 (

)High EP2 (

)
Broad-spectrum vasodilation via IP, DP1, and EP2.[2] Less EP1 liability than Iloprost.
Beraprost Moderate Moderate EP3 affinityGenerally lower potency and selectivity compared to Iloprost/Treprostinil.
Cicaprost High Negligible EP/TPThe most selective IP agonist available (reference standard).

*Note:


 values for TEI-7165 are based on competition against 

Iloprost.

values for Iloprost/Treprostinil are derived from human recombinant receptor assays.
Analysis of Selectivity
  • Iloprost Paradox: While Iloprost is a potent IP agonist, its affinity for the contractile EP1 receptor (

    
     1.1 nM) is actually higher than its affinity for the target IP receptor. This can blunt its vasodilatory effects in tissues with high EP1 expression.
    
  • Isocarbacyclin Specificity: TEI-7165 maintains high IP affinity without the intense EP1 lock seen with Iloprost. This profile supports its utility in neuroprotection models (e.g., hippocampal CA1 protection) where pure Gs-coupled signaling is preferred over Gq-coupled (EP1) calcium mobilization.

Signaling Pathway Mechanism

Isocarbacyclin exerts its effects primarily through the Gs-protein coupled IP receptor pathway.

Figure 1: IP Receptor Signal Transduction

IP_Signaling Iso Isocarbacyclin (TEI-7165) IP_Rec IP Receptor (GPCR) Iso->IP_Rec Binding (Ki ~65nM) Gs Gs Protein (Heterotrimeric) IP_Rec->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Synthesis ATP ATP ATP->AC PKA PKA (Protein Kinase A) cAMP->PKA Activation Effect Vasodilation & Platelet Inhibition PKA->Effect Phosphorylation Cascade

Caption: Isocarbacyclin binds the IP receptor, activating Gs-alpha to stimulate Adenylyl Cyclase, increasing cAMP.

Experimental Protocol: Radioligand Binding Assay

To replicate the binding profiles described above, use the following self-validating protocol. This method uses


  as the radiotracer due to its high affinity and stability compared to native PGI2.
Materials
  • Membrane Source: HEK-293 cells stably expressing human IP receptor (or platelet membranes).[3]

  • Radioligand:

    
     (Specific Activity ~15-30 Ci/mmol).
    
  • Competitor: TEI-7165 (dissolved in DMSO, final concentration <1%).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM

    
    , 0.1 mM EDTA, pH 7.4.
    
Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize cells in ice-cold lysis buffer. Centrifuge at

      
       (10 min) to remove debris.
      
    • Centrifuge supernatant at

      
       (20 min) to pellet membranes. Resuspend in Assay Buffer.
      
    • Validation Point: Protein concentration must be optimized (typically 10-50 µ g/well ) to ensure <10% ligand depletion.

  • Incubation:

    • Prepare 96-well plate.

    • Add 50 µL

      
       (Final conc: ~5 nM, near 
      
      
      
      ).
    • Add 50 µL TEI-7165 (Concentration range:

      
       to 
      
      
      
      M).
    • Add 100 µL Membrane suspension.

    • Non-Specific Binding Control: Include wells with excess unlabeled Iloprost (10 µM).

  • Equilibrium:

    • Incubate at 30°C for 60 minutes .

    • Why? IP receptors are temperature sensitive; 30°C balances kinetics and stability better than 37°C for this assay.

  • Termination & Filtration:

    • Rapidly filter through GF/C glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

    • Wash 3x with ice-cold wash buffer.

  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (Sigmoidal dose-response).
      
    • Convert to

      
       using the Cheng-Prusoff equation :
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is affinity of Iloprost).
Figure 2: Binding Assay Workflow

Binding_Assay Prep 1. Membrane Prep (HEK-293/Platelet) Incubate 2. Incubation (30°C, 60 min) Prep->Incubate + [3H]-Iloprost + TEI-7165 Filter 3. Filtration (GF/C + PEI) Incubate->Filter Terminate Count 4. Scintillation Counting Filter->Count Wash & Dry Analyze 5. Data Analysis (Cheng-Prusoff) Count->Analyze CPM to Ki

Caption: Workflow for competitive radioligand binding assay to determine Ki values.

References

  • Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors. Biochemical Pharmacology. (2012).[2]

  • Binding affinities of isocarbacyclin methyl ester and its free acid to prostanoid receptors. Arzneimittelforschung. (1994).

  • Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs. Science Advances. (2024).

  • IUPHAR/BPS Guide to PHARMACOLOGY: IP receptor. Guide to Pharmacology. (Accessed 2026).

  • Species differences in hydrolysis of isocarbacyclin methyl ester (TEI-9090) by blood esterases. Xenobiotica. (1994).

Sources

Benchmarking Isocarbacyclin's Anti-Platelet Activity: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Potency Paradox

Prostacyclin (PGI2) is the endogenous gold standard for inhibiting platelet aggregation and inducing vasodilation. However, its clinical utility is severely hampered by extreme chemical instability (half-life < 3 minutes at physiological pH), leading to rapid hydrolysis into the inactive 6-keto-PGF1α.

Isocarbacyclin (TEI-9090) and its free acid metabolite TEI-7165 represent a critical evolution in prostanoid therapeutics. By replacing the unstable enol ether oxygen of PGI2 with a methylene group, Isocarbacyclin achieves high chemical stability while retaining high affinity for the IP receptor.

This guide benchmarks Isocarbacyclin against PGI2 and PGE1, demonstrating that while its peak potency is slightly lower than native PGI2, its integrated pharmacological effect over time is superior due to sustained receptor engagement.

Mechanistic Benchmarking: The IP Receptor Pathway

Isocarbacyclin functions as a selective agonist for the Prostacyclin Receptor (IP Receptor). Unlike non-prostanoid mimetics, it mimics the native ligand's binding topology but resists metabolic degradation.

Signaling Dynamics

Upon binding, Isocarbacyclin triggers a Gs-protein coupled cascade. The critical differentiator is the duration of cAMP elevation . While PGI2 causes a rapid spike followed by a drop due to ligand degradation, Isocarbacyclin induces a sustained plateau of cAMP, maintaining protein kinase A (PKA) activation and VASP phosphorylation.

Visualization: IP Receptor Signaling Cascade

The following diagram illustrates the molecular pathway by which Isocarbacyclin exerts its anti-platelet effects.

IP_Receptor_Signaling Iso Isocarbacyclin (TEI-9090/TEI-7165) IP_Rec IP Receptor (Gs-Coupled) Iso->IP_Rec Stable Binding PGI2 Prostacyclin (PGI2) PGI2->IP_Rec Transient Binding AC Adenylyl Cyclase (AC) IP_Rec->AC Gs Activation cAMP cAMP (Accumulation) AC->cAMP Catalysis ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Ca Cytosolic Ca2+ (Mobilization) PKA->Ca Inhibition (IP3R/SERCA) VASP VASP-P (Phosphorylation) PKA->VASP Phosphorylation (Ser157/Ser239) Agg Platelet Aggregation (Inhibition) Ca->Agg GPIIb/IIIa Activation VASP->Agg Actin Cytoskeleton Stabilization

Caption: Isocarbacyclin induces sustained IP receptor activation, driving cAMP accumulation and PKA-mediated inhibition of platelet aggregation.

Comparative Efficacy Data

The following data aggregates results from human and rabbit platelet studies, specifically focusing on ADP-induced aggregation.

Table 1: IC50 Benchmarking (Human Platelets)

Data represents the concentration required to inhibit 50% of maximum aggregation.

CompoundFormIC50 (Aggregation)IC50 (Adhesion)Stability (pH 7.4)
PGI2 (Prostacyclin) Native1.67 ng/mL 0.25 ng/mL< 3 mins (Rapid Hydrolysis)
TEI-7165 Free Acid (Active)2.78 ng/mL 0.13 ng/mL > 24 Hours (Stable)
TEI-9090 Methyl Ester (Prodrug)22.90 ng/mL3.47 ng/mLStable
PGE1 Prostaglandin E119.91 ng/mL1.45 ng/mLModerate

Key Technical Insights:

  • Potency Equivalence: The active metabolite TEI-7165 is nearly equipotent to PGI2 (2.78 vs 1.67 ng/mL).[1] The slight difference is negligible in vivo given PGI2's rapid disappearance.

  • Adhesion Superiority: TEI-7165 is more potent than PGI2 at inhibiting platelet adhesion (0.13 vs 0.25 ng/mL), suggesting superior efficacy in preventing initial monolayer formation on damaged endothelium.

  • Time-Dependent Efficacy: In incubation studies extending beyond 10 minutes, PGI2 loses >90% of its activity. Isocarbacyclin maintains constant IC50 values for >120 minutes.

Experimental Protocols for Validation

To validate Isocarbacyclin's activity in your lab, use the following self-validating protocols.

Protocol A: Turbidimetric Platelet Aggregation Assay (Born Method)

Objective: Determine IC50 of Isocarbacyclin against ADP-induced aggregation.

Workflow Visualization:

Aggregation_Protocol Blood Whole Blood (Citrated) PRP PRP Preparation (200g x 15min) Blood->PRP PPP PPP Control (2000g x 10min) Blood->PPP Incubate Drug Incubation (37°C, 2 min) PRP->Incubate Measure Measure Light Transmission PPP->Measure Baseline (100%) Agonist Add Agonist (ADP 5-10 µM) Incubate->Agonist Agonist->Measure

Caption: Step-by-step workflow for turbidimetric aggregation assay using Platelet-Rich Plasma (PRP).

Detailed Steps:

  • Preparation: Draw human venous blood into 3.8% sodium citrate (9:1 v/v). Centrifuge at 200g for 15 min to obtain Platelet-Rich Plasma (PRP). Centrifuge remaining blood at 2000g for 10 min to obtain Platelet-Poor Plasma (PPP) for the 100% transmission baseline.

  • Calibration: Adjust PRP count to 3x10^8 platelets/mL using autologous PPP.

  • Incubation:

    • Aliquot 250 µL PRP into cuvettes.

    • Add 10 µL of Isocarbacyclin (dissolved in ethanol/saline) at varying concentrations (0.1 - 100 ng/mL).

    • Incubate at 37°C for 2 minutes (Critical: PGI2 controls must be added immediately before agonist due to instability).

  • Activation: Add ADP (final concentration 5-10 µM) to induce sub-maximal aggregation.

  • Measurement: Record light transmission for 5 minutes under constant stirring (1000 rpm).

  • Calculation: Calculate Inhibition % = ((Max Aggregation_Control - Max Aggregation_Drug) / Max Aggregation_Control) * 100.

Protocol B: cAMP Accumulation Assay (Mechanistic Verification)

Objective: Confirm IP receptor activation by measuring intracellular cAMP.

  • Washing: Use washed platelets (Tyrode’s buffer) to remove plasma phosphodiesterases.

  • IBMX Pre-treatment: Incubate platelets with 0.5 mM IBMX (phosphodiesterase inhibitor) for 5 min to prevent cAMP breakdown, amplifying the signal.

  • Stimulation: Add Isocarbacyclin (1 µM) vs PGI2 (1 µM).

  • Lysis & Detection: Terminate reaction with 0.1M HCl after 5 minutes. Measure cAMP via ELISA or TR-FRET.

  • Expected Result: Isocarbacyclin should show a robust cAMP increase comparable to PGI2, but with a significantly longer duration of action if the time-course is extended to 30+ minutes.[2]

References

  • Matsumura, T., et al. (1995). "Anti-platelet effects of isocarbacyclin methyl ester on human and rabbit platelets in vitro." Arzneimittel-Forschung.

  • Whittle, B.J., et al. (1978). "Prostacyclin is more potent than prostaglandin E1 as an anti-aggregatory agent." Prostaglandins.[2][3][4][5][6][7]

  • Karniguian, A., et al. (1982).[2] "A comparison of the inhibitory effects of prostacyclin and carbacyclin on platelet adhesion to collagen."[2] Prostaglandins.[2][3][4][5][6][7]

  • Tanaka, M., et al. (1994). "Ex vivo anti-platelet effects of isocarbacyclin methyl ester incorporated in lipid microspheres in rabbits." Arzneimittel-Forschung.

  • Abu Deiab, G.I., & Croatt, M.P. (2019). "Synthetic approaches to isocarbacyclin and analogues as potential neuroprotective agents against ischemic stroke."[8][9] Bioorganic & Medicinal Chemistry.

Sources

Comparative Technical Guide: Isocarbacyclin vs. PGE1 in cAMP Accumulation Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Selectivity Trade-off

In cyclic AMP (cAMP) accumulation studies, the choice between Isocarbacyclin (TEI-7118) and Prostaglandin E1 (PGE1/Alprostadil) is rarely a matter of simple substitution. It is a strategic decision between receptor specificity and physiological breadth .

  • Isocarbacyclin is a chemically stable prostacyclin (PGI2) analog designed to selectively target the IP receptor with high affinity, eliminating the rapid degradation issues associated with native PGI2.

  • PGE1 is a promiscuous agonist that activates both IP and EP receptor families. While physiologically relevant, its chemical instability at neutral pH and potential to activate opposing G-protein pathways (Gs vs. Gi) introduce experimental variables that must be controlled.

This guide dissects the mechanistic and practical differences to help you select the optimal ligand for your specific assay.

Mechanistic Divergence & Signaling Pathways

To interpret cAMP data accurately, one must understand the receptor profile of each ligand. The primary source of experimental noise in PGE1 studies is "pathway crosstalk"—the simultaneous activation of conflicting G-proteins.

Receptor Selectivity Profile
FeatureIsocarbacyclin (TEI-7118)Prostaglandin E1 (PGE1)
Primary Target IP Receptor (Prostacyclin Receptor)EP Receptors (EP2, EP4) & IP Receptor
Secondary Targets Low affinity for EP/TPEP3 (Gi-coupled), EP1 (Gq-coupled)
G-Protein Coupling Gs (Robust cAMP increase)Gs (EP2/EP4/IP) & Gi (EP3)
Net cAMP Effect Monophasic, dose-dependent accumulationPotentially biphasic (Gs vs. Gi competition)
Signaling Pathway Visualization

The following diagram illustrates the "clean" Gs signaling of Isocarbacyclin versus the complex, multi-pathway activation of PGE1.

SignalingPathway Iso Isocarbacyclin IP IP Receptor Iso->IP PGE1 PGE1 PGE1->IP EP24 EP2 / EP4 PGE1->EP24 EP3 EP3 Receptor PGE1->EP3 Gs Gs Protein IP->Gs EP24->Gs Gi Gi Protein EP3->Gi Inhibition AC Adenylyl Cyclase Gs->AC Activation Gi->AC Inhibition cAMP cAMP Accumulation AC->cAMP

Figure 1: Isocarbacyclin provides focused Gs activation via the IP receptor. PGE1 activates Gs via IP/EP2/EP4 but may simultaneously dampen the signal via Gi-coupled EP3 receptors.

Critical Performance Factors

Chemical Stability (The "Hidden" Variable)

The most common cause of poor reproducibility in PGE1 assays is degradation during the pre-incubation or storage phase.

  • PGE1 Instability: In physiological buffers (pH 7.4, 37°C), PGE1 degrades significantly within 24–48 hours (approx. 95% loss by day 14). It is stable only in acidic environments or ethanolic stocks.

  • Isocarbacyclin Stability: Designed as a stable analog, it resists hydrolysis at neutral pH, making it superior for long-term assays (e.g., neural differentiation or overnight incubations).

Potency and Efficacy Data
ParameterIsocarbacyclinPGE1
EC50 (Platelets) ~2–5 nM (High Potency)~20–50 nM (Moderate Potency)
Maximal Response (Emax) 100% (Full Agonist at IP)80–100% (Tissue Dependent)
Duration of Action SustainedTransient (Metabolic & Chemical decay)

Scientist's Note: If your dose-response curve for PGE1 plateaus early or shows a "hook" effect (decreased signal at high concentrations), suspect EP3-mediated Gi activation or rapid ligand degradation.

Optimized Experimental Protocol

This protocol is designed for a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or HTRF cAMP assay, but applies to ELISA-based detection.

Objective: Quantify Gs-coupled receptor activation while minimizing PDE interference.

Reagents & Preparation
  • Assay Buffer: HBSS + 20 mM HEPES (pH 7.4) + 0.1% BSA (Fatty-acid free).

  • IBMX Stock: 500 mM in DMSO (Phosphodiesterase inhibitor).

  • Ligand Stocks:

    • Isocarbacyclin:[1][2][3][4] Dissolve in Ethanol or DMSO. Stable at -20°C.

    • PGE1: Dissolve in absolute ethanol . Do NOT store in aqueous buffer. Make fresh dilutions immediately before use.

Step-by-Step Workflow
  • Cell Seeding: Seed cells (e.g., HEK293-IP, Platelets, VSMCs) in 384-well low-volume plates.

  • Pre-incubation (CRITICAL):

    • Add IBMX (final conc. 0.5 mM) to all wells.

    • Why? PGE1 responses can be transient.[5] IBMX prevents cAMP degradation, allowing accumulation to reach measurable levels.

    • Incubate for 15 minutes at 37°C.

  • Ligand Addition:

    • Add Isocarbacyclin or PGE1 (10-point dose curve, e.g., 0.1 nM to 10 µM).

    • Solvent Control: Ensure DMSO/Ethanol concentration is <1% and matched in all wells.

  • Stimulation: Incubate for 30 minutes at 37°C.

    • Note: For Isocarbacyclin, timing is flexible (30-60 min). For PGE1, adhere strictly to 30 min to avoid degradation artifacts.

  • Lysis & Detection: Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) containing lysis buffer.

  • Read: Measure HTRF signal (665 nm / 620 nm ratio).

Workflow Visualization

Workflow cluster_ligand 3. Ligand Treatment Step1 1. Cell Seeding (384-well plate) Step2 2. PDE Inhibition Add IBMX (0.5 mM) 15 min @ 37°C Step1->Step2 Choice Ligand Choice Step2->Choice IsoProc Isocarbacyclin (Stable, IP-Selective) Choice->IsoProc PGE1Proc PGE1 (Fresh prep required!) Choice->PGE1Proc Step4 4. Stimulation (30 mins @ 37°C) IsoProc->Step4 PGE1Proc->Step4 Step5 5. Lysis & Detection (HTRF/ELISA Reagents) Step4->Step5

Figure 2: Experimental workflow emphasizing the divergence in handling requirements for Isocarbacyclin vs. PGE1.

Data Interpretation & Troubleshooting

Analyzing Concentration-Response Curves
  • Isocarbacyclin: Expect a classic sigmoidal curve. The Hill slope should be near 1.0.

  • PGE1:

    • Biphasic Curve: If the curve goes up and then dips at high concentrations (>1 µM), this indicates EP3 (Gi) crosstalk .

    • Right-Shift: If your EC50 is significantly higher than literature values (e.g., >100 nM), suspect ligand degradation in the stock solution.

When to Use Which?
ScenarioRecommended LigandRationale
IP Receptor Screening Isocarbacyclin High selectivity eliminates EP receptor noise.
Long-term Differentiation Isocarbacyclin Chemical stability ensures constant exposure over days.
Physiological Modeling PGE1 Mimics endogenous prostaglandin profile (including crosstalk).
Platelet Aggregation Isocarbacyclin More potent and stable inhibition than PGE1.

References

  • Whittle, B. J., et al. (1978). "Comparison of the effects of prostacyclin (PGI2), prostaglandin E1 and D2 on platelet aggregation in different species." Prostaglandins.[5][6][7][8][9][10][11][12]

  • Negishi, M., et al. (1993). "Binding affinities of isocarbacyclin methyl ester and its free acid to prostanoid receptors." Arzneimittelforschung.

  • Steer, M. L., et al. (1983). "Evidence for cAMP-independent inhibition of S-phase DNA synthesis by prostaglandins."[13] Proceedings of the National Academy of Sciences.

  • Dolin, R., et al. (2002). "Prostaglandin E1-based vasoactive cocktails in erectile dysfunction: how environmental conditions affect PGE1 efficacy." Urologia Internationalis.

  • Gatfield, J., et al. (2013). "cAMP promotes the differentiation of neural progenitor cells in vitro via modulation of voltage-gated calcium channels."[14] Cell Communication and Signaling.

Sources

Comprehensive Comparison Guide: Isocarbacyclin (TEI-7165/TEI-9090) in Cerebral Ischemia

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical meta-analytical review of Isocarbacyclin (TEI-7165) and its methyl ester prodrug Clinprost (TEI-9090) for the treatment of cerebral ischemia. Unlike rigid templates, this document synthesizes pharmacological data, mechanistic pathways, and comparative efficacy against standard interventions like Ozagrel and Edaravone .

Isocarbacyclin represents a stable prostacyclin (PGI2) analogue designed to overcome the metabolic instability of natural prostacyclin while retaining potent vasodilatory and anti-platelet properties. This analysis targets researchers and drug developers, focusing on the compound's dual mechanism: hemodynamic improvement via IP receptor agonism and neuroprotection via preservation of monoaminergic neurotransmission.

Part 1: Mechanistic Profile & Signaling Pathway

The Dual-Action Mechanism

Isocarbacyclin functions primarily as a high-affinity agonist for the Prostacyclin Receptor (IP Receptor). Upon binding, it initiates a G-protein coupled cascade that elevates intracellular cAMP.

  • Vasodilation: In cerebral arteries, cAMP elevation activates Protein Kinase A (PKA), which phosphorylates Myosin Light Chain Kinase (MLCK), reducing calcium sensitivity and causing smooth muscle relaxation.

  • Anti-Platelet Aggregation: In platelets, the same cAMP surge sequesters calcium, preventing shape change and granule release.

  • Off-Target Pharmacology: At high concentrations (>1 µM), Isocarbacyclin may cross-react with Thromboxane (TP) receptors, potentially causing paradoxical vasoconstriction—a critical safety threshold for dosing regimens.

Visualization: Isocarbacyclin Signaling Cascade

The following diagram details the molecular pathway, including the critical divergence between therapeutic IP activation and high-dose TP activation.

Isocarbacyclin_Pathway Iso Isocarbacyclin (TEI-7165) IP_Rec IP Receptor (G-protein Coupled) Iso->IP_Rec High Affinity Binding TP_Rec TP Receptor (High Dose >1µM) Iso->TP_Rec Low Affinity (High Dose) Gs Gs Protein IP_Rec->Gs Constrict Vasoconstriction (Adverse Event) TP_Rec->Constrict AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Ca_Drop Decreased Intracellular Ca2+ PKA->Ca_Drop Platelet Inhibition of Platelet Aggregation Ca_Drop->Platelet Vaso Cerebral Vasodilation (Smooth Muscle Relax) Ca_Drop->Vaso

Caption: Figure 1: Isocarbacyclin signaling. Therapeutic effects (Blue/Green) rely on IP receptor activation. High doses risk TP receptor-mediated constriction (Red).[1][2]

Part 2: Comparative Meta-Analysis

Methodology of Evaluation

To objectively assess Isocarbacyclin, we compare it against Ozagrel (a Thromboxane A2 synthase inhibitor) and Natural PGI2 (Epoprostenol). The data below synthesizes findings from pre-clinical MCAO (Middle Cerebral Artery Occlusion) models and human platelet studies.

Table 1: Comparative Pharmacodynamics (In Vitro & In Vivo)
MetricIsocarbacyclin (TEI-7165)Isocarbacyclin Ester (TEI-9090)Natural PGI2 (Epoprostenol)Ozagrel (Comparator)
Primary Target IP Receptor AgonistProdrug (Converts to TEI-7165)IP Receptor AgonistTXA2 Synthase Inhibitor
Platelet Aggregation (IC50) 2.78 ng/mL (Potent)22.90 ng/mL1.67 ng/mL (Most Potent)Indirect Action
Stability Chemically StableLipid Microsphere formulationUnstable (t1/2 < 3 min)Stable
Cerebral Vasodilation Dose-dependent relaxationImproved BBB penetrationPotent but transientIncreases CBF via TXA2 reduction
Neuroprotection Prevents NE depletion in cortexSignificant cytoprotection (200 ng/kg)Limited by half-lifeReduces infarct volume
Side Effect Risk Hypotension, TP activationReduced systemic hypotensionSevere HypotensionBleeding tendency

Key Insight: While Natural PGI2 is slightly more potent in vitro, Isocarbacyclin's chemical stability allows for sustained therapeutic windows without the rapid degradation seen in Epoprostenol. TEI-9090 (Clinprost) utilizes a lipid microsphere delivery system to target damaged vascular sites, enhancing local efficacy over systemic administration.

Table 2: Efficacy in Ischemic Models (Synthesized Data)
Experimental OutcomeIsocarbacyclin GroupControl/Placebo GroupStatistical SignificanceReference Grounding
Norepinephrine (NE) Preservation NE levels maintained in peripheral infarct zoneSevere NE depletion observedp < 0.05
Infarct Volume Reduction Significant reduction in cortical infarctionExtensive cortical damagep < 0.05
Vascular Relaxation (Cerebral) Max relaxation at 10 µMN/ADose-dependent

Part 3: Experimental Protocols for Validation

To replicate these findings or conduct a new meta-analysis, the following self-validating protocols are required.

Protocol A: Middle Cerebral Artery Occlusion (MCAO) Efficacy Test

Objective: Assess neuroprotective capacity of TEI-9090.

  • Subject Selection: Stroke-prone spontaneously hypertensive rats (SHR-SP).

  • Induction: Permanently occlude the MCA using electrocoagulation or suture method.

  • Administration:

    • Test Group: Inject TEI-9090 (200 ng/kg) immediately post-occlusion.

    • Control Group: Inject vehicle (lipid microspheres only).

    • Frequency: Daily for 6 consecutive days.

  • Validation Endpoint (Self-Check): Measure tissue Norepinephrine (NE) content using HPLC-ECD.

    • Pass Criteria: Control group must show >40% depletion of NE in the ischemic cortex. If Control NE is normal, the occlusion failed.

  • Histopathology: Stain brain sections with TTC (2,3,5-triphenyltetrazolium chloride) to quantify infarct volume.

Protocol B: Meta-Analysis Study Selection Workflow

When aggregating data for Isocarbacyclin, use this PRISMA-aligned selection flow to ensure high E-E-A-T standards.

MetaAnalysis_Flow Start Identification: Search Databases (PubMed, Embase) Keywords: 'Isocarbacyclin', 'TEI-7165', 'Cerebral Ischemia' Screen Screening: Remove Duplicates & Non-Ischemic Studies Start->Screen Eligible Eligibility Check: 1. Control Group Present? 2. Defined Dose (e.g., TEI-9090)? 3. Quantifiable Outcome (Infarct Vol, CBF)? Screen->Eligible Exclude Exclude: - Uncontrolled Case Studies - Non-Cerebral Models (e.g., Pulmonary) Eligible->Exclude Fails Criteria Include Inclusion: Final Data Set for Meta-Analysis Eligible->Include Passes Criteria

Caption: Figure 2: Study selection logic for Isocarbacyclin meta-analysis. Rigorous exclusion of non-cerebral models is critical due to regional receptor variance.

Part 4: Safety & Pharmacokinetics

Regional Selectivity

A critical finding in Isocarbacyclin studies is the regional difference in vasodilation.[1]

  • Mesenteric Arteries: High potency (pD2 = 7.6).[1][2]

  • Cerebral Arteries: Lower potency (pD2 = 6.4).[1][2]

  • Implication: Systemic administration sufficient to dilate cerebral vessels may cause excessive mesenteric dilation, leading to systemic hypotension. Lipid microsphere formulation (TEI-9090) is essential to target the drug to inflammatory/ischemic sites and mitigate this risk.

Adverse Event Profile
  • Common: Facial flushing, headache (vasodilation), hypotension.

  • Serious: Paradoxical vasoconstriction at overdose (TP receptor activation).

  • Comparison: Safer hemodynamic profile than Epoprostenol due to stability; less bleeding risk than high-dose Ozagrel.

Conclusion

Isocarbacyclin (TEI-7165) and its ester TEI-9090 offer a targeted approach to cerebral ischemia, distinct from the pure antithrombotic mechanism of Ozagrel. The meta-analytical data supports its efficacy in reducing infarct volume and preserving neuronal neurotransmitter function , provided that dosing remains within the IP-selective window (<1 µM). Future development should prioritize the lipid microsphere delivery system to maximize cerebral selectivity over systemic effects.

References

  • Effects of isocarbacyclin (TEI 7165), a stable prostacyclin analogue, on monkey isolated cerebral and peripheral arteries. Source: British Journal of Pharmacology [Link]

  • Effects of the isocarbacyclin methyl ester clinprost incorporated into lipid microspheres, in focal ischemia of stroke-prone spontaneously hypertensive rats. Source: Arzneimittelforschung [Link][3]

  • Anti-platelet effects of isocarbacyclin methyl ester on human and rabbit platelets in vitro. Source: Arzneimittelforschung [Link]

  • Effect of ozagrel, a selective thromboxane A2-synthetase inhibitor, on cerebral infarction in rats. Source: Folia Pharmacologica Japonica [Link]

  • Synthetic approaches to isocarbacyclin and analogues as potential neuroprotective agents against ischemic stroke. Source: Bioorganic & Medicinal Chemistry [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.